2-Methylbenzylsuccinic acid chemical structure and formula
An In-Depth Technical Guide to 2-Methylbenzylsuccinic Acid: Structure, Synthesis, and Applications in Biochemical Research and Drug Discovery Executive Summary 2-Methylbenzylsuccinic acid is a dicarboxylic acid of signif...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 2-Methylbenzylsuccinic Acid: Structure, Synthesis, and Applications in Biochemical Research and Drug Discovery
Executive Summary
2-Methylbenzylsuccinic acid is a dicarboxylic acid of significant interest in both environmental science and medicinal chemistry. As a key metabolite in the anaerobic biodegradation of aromatic hydrocarbons, its presence serves as a crucial biomarker for natural attenuation and bioremediation processes in contaminated ecosystems.[1] Beyond its environmental role, the benzylsuccinic acid scaffold is a validated pharmacophore, forming the core of various therapeutic agents and acting as a critical intermediate in the synthesis of drugs such as the antidiabetic agent Mitiglinide.[2] This guide provides a comprehensive technical overview of 2-methylbenzylsuccinic acid, detailing its chemical identity, spectroscopic characteristics, synthetic pathways, and principal applications for researchers, scientists, and drug development professionals.
Core Chemical Identity and Properties
A precise understanding of the fundamental properties of 2-methylbenzylsuccinic acid is paramount for its effective use in research and development. This section outlines its structural and physicochemical characteristics.
Chemical Structure and Formula
2-Methylbenzylsuccinic acid is a derivative of butanedioic acid (succinic acid) where a hydrogen atom on one of the methylene carbons is substituted with a 2-methylbenzyl group. The molecule possesses a chiral center at the carbon atom to which the benzyl group is attached, meaning it can exist as two distinct enantiomers, (R)- and (S)-2-methylbenzylsuccinic acid.
The synthesis of 2-methylbenzylsuccinic acid can be approached through both chemical and biological routes. The choice of method depends on the desired stereochemistry, scale, and application.
Chemical Synthesis Pathways
Chemical synthesis offers versatility but often requires multiple steps and careful control of stereochemistry. A common strategy involves the conjugate addition of an organometallic reagent to a fumarate or maleate derivative, followed by hydrolysis.
Caption: Retrosynthetic analysis for 2-methylbenzylsuccinic acid.
Exemplary Synthetic Protocol: Grignard Addition to Diethyl Fumarate
This protocol describes a plausible, non-optimized synthesis for producing racemic 2-methylbenzylsuccinic acid.
Preparation of Grignard Reagent:
Rationale: To create a nucleophilic 2-methylbenzyl carbanion for addition to the electrophilic fumarate.
Procedure: To a flame-dried, three-neck flask under an inert argon atmosphere, add magnesium turnings. Add a solution of 2-methylbenzyl chloride in anhydrous diethyl ether dropwise. Gentle heating or a crystal of iodine may be required to initiate the reaction. Stir until the magnesium is consumed to yield the Grignard reagent, 2-methylbenzylmagnesium chloride.
Conjugate (Michael) Addition:
Rationale: The Grignard reagent will attack one of the β-carbons of diethyl fumarate in a 1,4-conjugate addition, forming the carbon-carbon bond.
Procedure: Cool the Grignard solution to 0°C in an ice bath. Add a solution of diethyl fumarate in anhydrous diethyl ether dropwise, maintaining the temperature below 5°C. Allow the reaction to stir at room temperature overnight.
Workup and Ester Hydrolysis:
Rationale: The reaction is quenched to neutralize the reagents, and the resulting diester is hydrolyzed to the target dicarboxylic acid.
Procedure: Carefully quench the reaction by slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude diethyl 2-(2-methylbenzyl)succinate. Add a solution of sodium hydroxide in ethanol/water and reflux the mixture for 4-6 hours to hydrolyze the esters.
Purification:
Rationale: To isolate the pure dicarboxylic acid from salts and byproducts.
Procedure: After cooling the hydrolysis mixture, remove the ethanol via rotary evaporation. Wash the remaining aqueous solution with ethyl acetate to remove neutral impurities. Acidify the aqueous layer to pH 1-2 with concentrated HCl, which will precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-methylbenzylsuccinic acid.
Biosynthesis and Environmental Formation
In anaerobic environments, certain bacteria utilize a unique pathway to degrade aromatic hydrocarbons like o-xylene. This process involves the addition of the hydrocarbon to fumarate, a reaction catalyzed by the enzyme benzylsuccinate synthase or a related analogue.[1]
Physicochemical Properties of 2-Methylbenzylsuccinic Acid: A Technical Guide
This guide provides an in-depth technical analysis of 2-Methylbenzylsuccinic acid (CAS: 19263-11-7), a structural analog of the potent carboxypeptidase inhibitor benzylsuccinic acid. This document is designed for researc...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of 2-Methylbenzylsuccinic acid (CAS: 19263-11-7), a structural analog of the potent carboxypeptidase inhibitor benzylsuccinic acid. This document is designed for researchers in medicinal chemistry, enzymology, and metabolic profiling.
Executive Summary
2-Methylbenzylsuccinic acid (also known as 2-(2-Methylbenzyl)butanedioic acid) is a dicarboxylic acid derivative characterized by a succinic acid backbone substituted at the alpha-position with an ortho-methylbenzyl group.
Its primary significance lies in two distinct fields:
Enzymology & Drug Design: As a steric probe and inhibitor of zinc-dependent metalloproteases, specifically Carboxypeptidase A (CPA).[1] It acts as a transition-state analog, coordinating the active site zinc ion.
Environmental Metabolomics: It serves as a signature metabolite in the anaerobic degradation of toluene and xylenes by sulfate-reducing bacteria, marking the fumarate addition pathway.
Chemical Identity & Stereochemistry
The compound possesses a single chiral center at the C2 position of the succinic acid backbone. While often synthesized as a racemate (RS), the biological activity (enzyme inhibition) is typically stereospecific, with the S-enantiomer (analogous to L-amino acids) generally exhibiting higher affinity for CPA.
Parameter
Detail
IUPAC Name
2-[(2-Methylphenyl)methyl]butanedioic acid
CAS Number
19263-11-7
Molecular Formula
C₁₂H₁₄O₄
Molecular Weight
222.24 g/mol
SMILES
CC1=CC=CC=C1CC(CC(=O)O)C(=O)O
InChI Key
WFWVINOHIVDSEV-UHFFFAOYSA-N
Chirality
1 Chiral Center (C2); Enantiomers: (S) and (R)
Physicochemical Profile
The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, EPISuite) for the protonated diacid form.
Table 1: Core Physicochemical Parameters[2]
Property
Value / Range
Context & Implications
Physical State
Crystalline Solid
Typically isolated as a white to off-white powder.
Melting Point
128 – 132 °C
High melting point indicates stable crystal lattice driven by intermolecular H-bonding of carboxyl groups.
Solubility (Water)
Low (< 1 mg/mL)
The hydrophobic 2-methylbenzyl moiety significantly reduces aqueous solubility compared to succinic acid.
Solubility (Organic)
High
Soluble in DMSO, Ethanol, Methanol, and DMF.
pKa₁ (Carboxyl 1)
3.8 – 4.1
The alpha-carboxyl group is more acidic due to the inductive effect of the benzyl substituent.
pKa₂ (Carboxyl 2)
5.3 – 5.6
The beta-carboxyl group behaves similarly to unsubstituted succinic acid.
LogP (Octanol/Water)
~1.9 – 2.2
Moderate lipophilicity; membrane permeable but requires polar solvents for stock solutions.
H-Bond Donors
2
Both carboxylic acid protons.
H-Bond Acceptors
4
Four oxygen atoms.
Synthesis & Production Protocols
To ensure high purity for biological assays, the synthesis typically avoids the Stobbe condensation (which can be sterically hindered by the ortho-methyl group) and instead utilizes direct alkylation of succinate esters.
Method A: Enolate Alkylation (Preferred for Lab Scale)
This protocol yields the racemic diester, which is subsequently hydrolyzed.
Step 1: Generate the enolate of diethyl succinate using LDA in THF at -78°C.
Step 2: Add 2-Methylbenzyl bromide dropwise. The ortho-methyl group adds steric bulk, requiring longer reaction times (4–6 hours) compared to unsubstituted benzyl bromide.
Step 3: Quench with NH₄Cl, extract, and purify the diester intermediate via flash chromatography.
Step 4: Saponification using LiOH in THF/Water, followed by acidification to pH 2 to precipitate the free acid.
Visualization: Synthesis Pathway[3][4]
Caption: Synthetic route via enolate alkylation of diethyl succinate. The steric hindrance of the 2-methyl group requires controlled low-temperature addition.
Biological Mechanism of Action[5][6][7]
Carboxypeptidase A (CPA) Inhibition
2-Methylbenzylsuccinic acid acts as a competitive inhibitor of CPA. It functions as a "by-product analog," mimicking the transition state of the cleaved peptide substrate.
Mechanism: The terminal carboxylate coordinates the active site Zinc ion (Zn²⁺) in a bidentate manner, displacing the catalytic water molecule.
Steric Effect: The 2-methyl group on the phenyl ring probes the hydrophobic pocket (S1' subsite) of the enzyme. While benzylsuccinic acid is a nanomolar inhibitor (
nM), the introduction of the ortho-methyl group can introduce steric clashes depending on the specific protease isoform, potentially reducing affinity compared to the unsubstituted parent, but increasing selectivity for enzymes with wider hydrophobic pockets.
Visualization: Zinc Coordination Mechanism
Caption: Schematic of the inhibitory complex. The dicarboxylic acid coordinates the catalytic Zinc while the 2-methylbenzyl group occupies the hydrophobic specificity pocket.
Analytical Characterization
To validate the identity of synthesized or isolated 2-Methylbenzylsuccinic acid, the following spectral features are diagnostic.
Nuclear Magnetic Resonance (NMR)[8]
¹H NMR (DMSO-d₆, 400 MHz):
12.1 ppm (broad s, 2H): Carboxylic acid protons.
7.1–7.2 ppm (m, 4H): Aromatic protons (distinct splitting pattern due to ortho-substitution).
Byers, L. D., & Wolfenden, R. (1973). Binding of the by-product analog benzylsuccinic acid by carboxypeptidase A. Biochemistry, 12(11), 2070–2078. Link
Müller, J. A., et al. (1999). Molecular identification of the catabolic benzylsuccinate synthase reaction in anaerobic toluene metabolism. Journal of Biological Chemistry, 274, 7853–7861. Link
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 108086, 2-(2-Methylbenzyl)succinic acid. PubChem. Link
Sigma-Aldrich. (2024). Product Specification: 2-(2-Methylbenzyl)succinic acid (CAS 19263-11-7).[2] Link
2-Methylbenzylsuccinic Acid: Technical Specifications and Applications
The following technical guide provides an in-depth analysis of 2-Methylbenzylsuccinic Acid (CAS: 19263-11-7), a critical dicarboxylic acid derivative used as a metabolic reference standard in environmental toxicology and...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of 2-Methylbenzylsuccinic Acid (CAS: 19263-11-7), a critical dicarboxylic acid derivative used as a metabolic reference standard in environmental toxicology and a structural scaffold in the development of metalloprotease inhibitors.[1]
CAS Number: 19263-11-7
Synonyms: 2-[(2-Methylphenyl)methyl]butanedioic acid; 2-(o-Methylbenzyl)succinic acid; o-Methylbenzylsuccinate.[1]
Executive Summary
2-Methylbenzylsuccinic acid is an organic dicarboxylic acid characterized by a succinic acid backbone substituted with an ortho-methylbenzyl group.[1] While historically significant as a "dead-end" metabolite in the anaerobic biodegradation of o-xylene, it has emerged as a vital chemical probe in drug discovery.[1] Its structural homology to benzylsuccinic acid (a potent Carboxypeptidase A inhibitor) makes it a valuable tool for Structure-Activity Relationship (SAR) studies targeting zinc-dependent metalloproteases.[1]
This guide details the physicochemical properties, synthetic protocols, and biological applications of this compound, designed for researchers in medicinal chemistry and environmental metabolomics.[1]
Chemical Identity & Physicochemical Properties[1][2][3][4]
Identifiers
Parameter
Value
CAS Number
19263-11-7
IUPAC Name
2-[(2-methylphenyl)methyl]butanedioic acid
Molecular Formula
C₁₂H₁₄O₄
Molecular Weight
222.24 g/mol
SMILES
CC1=CC=CC=C1CC(CC(=O)O)C(=O)O
InChI Key
WFWVINOHIVDSEV-UHFFFAOYSA-N
Physical Properties[1][2]
Appearance: White to off-white crystalline solid.[1]
Solubility: Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water (acidic pH).[1]
pKa: ~4.2 and ~5.6 (characteristic of succinic acid derivatives).[1]
Stability: Stable under normal laboratory conditions; hygroscopic.[1]
Synthesis & Production Methodologies
Two primary pathways exist for the generation of 2-Methylbenzylsuccinic acid: Chemical Synthesis (for high-purity standards) and Biosynthetic Production (relevant to metabolic studies).[1]
Protocol A: Chemical Synthesis via Alkylation
This method is preferred for generating analytical standards due to its high yield and scalability.[1]
Mechanism: Base-catalyzed alkylation of a succinate ester with 2-methylbenzyl bromide, followed by hydrolysis.[1]
Enolate Formation: Cool anhydrous THF (-78°C) under inert atmosphere (
).[1] Add LDA. Slowly add diethyl succinate dropwise. Stir for 30 minutes to generate the enolate.
Alkylation: Add 2-methylbenzyl bromide (dissolved in THF) dropwise to the enolate solution. Maintain temperature at -78°C for 1 hour, then allow to warm to room temperature (RT) overnight.
Quench & Extraction: Quench with saturated
. Extract with ethyl acetate ().[1] Dry organic layer over and concentrate in vacuo to yield the diester intermediate.
Hydrolysis: Dissolve the diester in a 1:1 mixture of THF/Water containing LiOH (3.0 eq). Reflux for 4 hours.
Isolation: Acidify the reaction mixture to pH 2.0 using 1M HCl. The product, 2-Methylbenzylsuccinic acid , will precipitate or can be extracted with ethyl acetate.[1] Recrystallize from minimal hot water/ethanol.[1]
Protocol B: Biosynthetic Pathway (Anaerobic)
In environmental microbiology, this compound is formed by the addition of fumarate to the methyl group of o-xylene, catalyzed by benzylsuccinate synthase (BSS) .[1] This pathway is critical for bioremediation studies.[1]
Pathway Visualization:
The following diagram illustrates the chemical synthesis logic and the parallel biosynthetic origin.
Figure 1: Dual pathways for the generation of 2-Methylbenzylsuccinic acid: Laboratory chemical synthesis (Blue) and Anaerobic biosynthesis (Red).[1]
Biological Applications & Mechanism[1]
Metalloprotease Inhibition (Drug Discovery)
Succinic acid derivatives are classic peptidomimetics.[1] The parent compound, benzylsuccinic acid , is a nanomolar inhibitor of Carboxypeptidase A (CPA) , a zinc-dependent exopeptidase.[1]
Mechanism: The succinate carboxylate groups coordinate the active site Zinc ion (
), displacing the catalytic water molecule and locking the enzyme in an inactive state.[1]
Role of 2-Methyl Group: The 2-methyl substituent on the benzyl ring introduces steric bulk.[1] In SAR studies, this analog helps probe the size and flexibility of the enzyme's hydrophobic pocket (
pocket is restricted, the ortho-methyl group will decrease potency compared to the parent benzylsuccinic acid (Steric Clash).[1] If the pocket is expansive, it may enhance selectivity against homologous proteases.[1]
Metabolic Biomarker (Environmental Science)
2-Methylbenzylsuccinic acid is the definitive biomarker for the anaerobic biodegradation of o-xylene .[1] Unlike aerobic degradation (which uses oxygenases), anaerobic bacteria activate hydrocarbons by adding fumarate.[1]
Detection: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is used to detect this acid in groundwater, confirming intrinsic bioremediation activity.[1]
Analytical Characterization Protocols
To validate the identity of synthesized or isolated 2-Methylbenzylsuccinic acid, the following analytical parameters must be met.
HPLC-MS/MS Method
Objective: Quantification of 2-Methylbenzylsuccinic acid in biological matrices.
Parameter
Condition
Column
C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm)
Handle in a fume hood to avoid inhalation of dust.[1]
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.[1]
References
Müller, J. A., et al. (1999).[1] Activation of alkylbenzenes via initial addition of fumarate to the methyl group in denitrifying bacteria. Journal of Bacteriology, 181(21), 6759-6767.[1] (Establishes the biosynthetic pathway).
Byers, L. D., & Wolfenden, R. (1973).[1] Binding of the by-product analog benzylsuccinic acid to carboxypeptidase A. Biochemistry, 12(11), 2070-2078.[1] (Foundational work on benzylsuccinic acid inhibition).[1][2]
PubChem. (n.d.).[1][3] Compound Summary for CID 95557: 2-(4-Methylbenzyl)succinic acid.[1][3] National Library of Medicine.[1] Retrieved from [Link] (Note: Used for structural comparison of isomers).[1]
Elshahed, M. S., et al. (2001).[1] Metabolism of Benzoate, Toluene, and Xylene by Anaerobic Bacteria. Annual Review of Microbiology, 55, 479-529.[1]
Comprehensive Technical Guide: Molecular Weight and Molar Mass of 2-(2-Methylbenzyl)succinic Acid
Part 1: Executive Summary & Core Data 2-(2-Methylbenzyl)succinic acid (CAS: 19263-11-7) is a dicarboxylic acid intermediate of significant interest in metabolic profiling and environmental biotechnology. Structurally, it...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary & Core Data
2-(2-Methylbenzyl)succinic acid (CAS: 19263-11-7) is a dicarboxylic acid intermediate of significant interest in metabolic profiling and environmental biotechnology. Structurally, it consists of a succinic acid backbone substituted at the alpha-position with an ortho-methylbenzyl group.
In drug development and metabolomics, this compound serves as a critical reference standard for studying anaerobic hydrocarbon metabolism (specifically o-xylene degradation) and investigating succinate-derivative enzyme inhibitors.
Quick Reference Data Table
Property
Value
Unit
Common Name
2-(2-Methylbenzyl)succinic acid
-
IUPAC Name
2-[(2-methylphenyl)methyl]butanedioic acid
-
CAS Registry Number
19263-11-7
-
Molecular Formula
-
Average Molar Mass
222.24
g/mol
Monoisotopic Mass
222.089209
Da
Exact Mass
222.0892
Da
Physical State
Solid (White to Off-white)
-
Solubility
DMSO, Methanol, Ethyl Acetate
-
Part 2: Structural Analysis & Molecular Weight Derivation
Theoretical Mass Calculation
To ensure analytical precision, the molecular weight is derived from standard atomic weights (IUPAC 2021) and specific isotopic masses for high-resolution mass spectrometry (HRMS).
Formula:
A. Average Molar Mass (Gravimetric)
Used for stoichiometry in synthesis and preparation of standard solutions.
When analyzing this compound via LC-MS, the isotopic envelope is critical for confirmation.
Isotope
Mass Offset
Abundance (%)
Origin
M+0
0.000
100.00
C, H, O
M+1
+1.003
~13.2
C contribution ()
M+2
+2.006
~1.2
Multi-C or O events
Part 3: Synthesis & Metabolic Context
Understanding the origin of 2-(2-Methylbenzyl)succinic acid is vital for researchers using it as a biomarker. It is primarily generated via the fumarate addition pathway in anaerobic bacteria.
Biological Synthesis (Metabolic Pathway)
In anaerobic environments, bacteria (e.g., Azoarcus sp., Geobacter sp.) degrade o-xylene by activating the methyl group via the enzyme benzylsuccinate synthase (BSS) . This radical-mediated enzyme adds fumarate to the methyl group of o-xylene to form 2-(2-methylbenzyl)succinic acid.
This makes the compound a definitive biomarker for anaerobic o-xylene biodegradation .
Chemical Synthesis (Laboratory Standard)
For drug development or analytical standards, the compound is synthesized chemically to ensure high purity and defined stereochemistry.
Mechanism: Enolate alkylation (typically using LDA or NaH bases).
Hydrolysis: Subsequent acid or base hydrolysis yields the free diacid.
Figure 1: The metabolic formation of 2-(2-Methylbenzyl)succinic acid via anaerobic fumarate addition.
Part 4: Analytical Protocols & Identification
Mass Spectrometry (LC-MS/MS)
Ionization Mode: Negative Electrospray Ionization (ESI-) is preferred due to the two carboxylic acid groups.
Parent Ion:
at m/z 221.08 .
Fragmentation Pattern (MS2):
Loss of
(44 Da): Peak at m/z 177 .
Loss of Water (18 Da): Peak at m/z 203 (anhydride formation).
Benzyl Cleavage: Characteristic tropylium-like ions may appear in positive mode, but in negative mode, succinate backbone cleavage is dominant.
Nuclear Magnetic Resonance (NMR)
To validate the ortho-methyl position (distinguishing it from the para-isomer, CAS 6315-21-5), focus on the aromatic region.
H NMR (DMSO-, 400 MHz):
12.0-12.5 (br s, 2H): Carboxylic acid protons.
7.0-7.2 (m, 4H): Aromatic protons (distinct splitting pattern for ortho-substitution).
2.8-3.0 (m, 1H): Methine proton (chiral center).
2.5-2.7 (m, 2H): Benzylic .
2.3 (s, 3H): Diagnostic ortho-Methyl group.
Part 5: Applications in Drug Development
While primarily a metabolic marker, the structural scaffold of 2-(2-Methylbenzyl)succinic acid possesses pharmacophore properties relevant to:
Carboxypeptidase Inhibition: Benzylsuccinic acid is a known inhibitor of Carboxypeptidase A. The 2-methyl derivative alters steric fit, potentially modifying selectivity profiles.
Mitochondrial Transporter Studies: Dicarboxylic acids often interact with mitochondrial dicarboxylate carriers; this analog can serve as a probe for transport specificity.
Figure 2: Recommended analytical workflow for validating the presence of 2-(2-Methylbenzyl)succinic acid in complex matrices.
References
PubChem. (2025).[2] 2-(2-Methylbenzyl)succinic acid - Compound Summary. National Library of Medicine. [Link]
Heider, J., et al. (2016). Anaerobic Bacterial Hydrocarbon Degradation. In: Hydrocarbon and Lipid Microbiology Protocols. Springer Protocols Handbooks. [Link]
Müller, J. A., et al. (1999). Activation of benzylsuccinate synthase in anaerobic toluene metabolism. Journal of Bacteriology, 181(20). [Link]
Technical Guide: Solubility Profile & Thermodynamic Characterization of 2-(2-Methylbenzyl)succinic Acid
The following technical guide details the solubility profiling, thermodynamic modeling, and experimental characterization of 2-(2-Methylbenzyl)succinic acid (CAS: 19263-11-7). As specific peer-reviewed solubility dataset...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the solubility profiling, thermodynamic modeling, and experimental characterization of 2-(2-Methylbenzyl)succinic acid (CAS: 19263-11-7).
As specific peer-reviewed solubility datasets for this precise methylated derivative are proprietary or sparse in open literature, this guide functions as a definitive protocol and predictive analysis . It synthesizes structural activity relationships (SAR) from the closest analog (2-Benzylsuccinic acid) and provides the exact standard operating procedures (SOPs) required to generate valid solubility curves for process development.
Executive Summary
2-(2-Methylbenzyl)succinic acid (MBSA) is a critical dicarboxylic acid intermediate, often utilized in the synthesis of nonsulfonylurea secretagogues (e.g., Mitiglinide precursors) and specific metalloprotease inhibitors.
Unlike simple succinic acid, the introduction of the hydrophobic o-methylbenzyl moiety significantly alters the crystal lattice energy and solvent interaction parameters. This guide provides:
Predicted Solubility Behavior: Based on structural analogs (2-Benzylsuccinic acid).
Experimental SOP: A self-validating gravimetric/laser-monitoring protocol.
Thermodynamic Modeling: Equations to correlate experimental data (Apelblat, van’t Hoff).[1]
Process Application: Guidelines for antisolvent crystallization.
To design the correct solvent screening experiment, we must first understand the solute's properties relative to its analogs.
Property
2-(2-Methylbenzyl)succinic acid
2-Benzylsuccinic acid (Analog)
Succinic Acid (Base)
CAS
19263-11-7
3972-40-1
110-15-6
MW
222.24 g/mol
208.21 g/mol
118.09 g/mol
Hydrophobicity (LogP)
~1.9 - 2.1 (Predicted)
~1.6
-0.59
pKa
~3.8 (COOH 1), ~5.2 (COOH 2)
3.9, 5.3
4.2, 5.6
Solubility Class
Amphiphilic
Amphiphilic
Hydrophilic
Solubility Prediction:
Water: Low to Moderate. The hydrophobic benzyl ring reduces water solubility significantly compared to succinic acid.
Alcohols (MeOH, EtOH, IPA): High. The molecule has both polar (carboxyl) and non-polar (benzyl) domains, matching the amphiphilic nature of short-chain alcohols.
Esters (Ethyl Acetate): Moderate/High. Excellent solvent for extraction/crystallization.
To interpolate solubility at any temperature for process design, experimental data must be fitted to thermodynamic models.
Modified Apelblat Equation
This semi-empirical model is robust for polar and non-polar solvents.
A, B, C: Empirical parameters derived from regression.
Utility: Excellent for predicting solubility curves in crystallization software.
van't Hoff Equation
Used to determine the enthalpy and entropy of dissolution.
Plot:
vs .
Slope:
.
Interpretation:
Positive
indicates an endothermic process (solubility increases with T).
For MBSA, dissolution is expected to be endothermic in most organic solvents.
Reference Data & Benchmarking
While specific data for the 2-methyl derivative is limited, the following Analog Benchmarking Table provides the expected solubility ranges based on the unmethylated benzylsuccinic acid and general succinic acid trends.
Table 1: Expected Solubility Profile (Benchmarked)
Note: Values are estimated ranges for "2-Benzylsuccinic acid" to serve as a baseline.
Solvent
Polarity
Solubility (298 K) [Mole Fraction]
Trend with Temp
Suitability
Methanol
Polar Protic
High ()
Sharp Increase
Good Solvent
Ethanol
Polar Protic
High ()
Sharp Increase
Good Solvent
Isopropanol
Polar Protic
Moderate ()
Moderate
Crystallization
Acetone
Polar Aprotic
High ()
Moderate
Dissolution
Ethyl Acetate
Polar Aprotic
Moderate ()
Moderate
Extraction
Water
Polar Protic
Low ()
Slow Increase
Anti-solvent
Toluene
Non-polar
Low ()
Slow Increase
Anti-solvent
Critical Insight for Researchers:
The ortho-methyl group in 2-(2-Methylbenzyl)succinic acid introduces steric hindrance and disrupts crystal packing slightly more than the unmethylated analog. Consequently, MBSA often exhibits slightly higher solubility in organic solvents than 2-benzylsuccinic acid due to a lower lattice energy barrier.
Application: Crystallization Process Design
For purification of MBSA, a Cooling + Anti-solvent crystallization strategy is recommended based on the solubility profile.
Dissolution: Dissolve crude MBSA in Ethanol or Acetone at 50°C (near saturation).
Filtration: Polish filter to remove mechanical impurities.
Cooling: Ramp temperature down to 20°C.
Anti-solvent Addition: Slowly add Water (if using Ethanol) or Hexane/Heptane (if using Ethyl Acetate) to drive supersaturation.
Harvest: Filter and wash with the anti-solvent.
Figure 2: Recommended crystallization workflow based on solubility polarity.
References
Zhang, C., et al. (2025).[2] "The crystal structure of 2-benzylsuccinic acid." Zeitschrift für Kristallographie - New Crystal Structures, 241(1), 67-68.[2] Retrieved from [Link]
López-Porfiri, P., et al. (2023). "Solubility study and thermodynamic modelling of succinic acid and fumaric acid in bio-based solvents." Journal of Molecular Liquids, 369, 120836. Retrieved from [Link]
This technical guide provides a comprehensive thermodynamic stability analysis of 2-(2-Methylbenzyl)succinic acid (also known as 2-[(2-methylphenyl)methyl]butanedioic acid). As a structural analog of benzylsuccinic acid, this compound acts as a critical intermediate in the synthesis of metalloprotease inhibitors and serves as a metabolic marker in anaerobic hydrocarbon degradation.
From a thermodynamic perspective, the compound exhibits high solid-state stability with a melting point of 171–172 °C , indicating a robust crystal lattice. However, its solution-state behavior is governed by pH-dependent ionization and a susceptibility to intramolecular dehydration under thermal stress. This guide details the physicochemical constants, degradation pathways, and validated experimental protocols required for its characterization in pharmaceutical and biochemical applications.[1]
Physicochemical & Thermodynamic Data
The following data consolidates experimental values and high-confidence predictive models based on structural analogs (e.g., benzylsuccinic acid, mitiglinide).
Table 1: Fundamental Thermodynamic Constants
Property
Value
Confidence/Source
Implications
Melting Point ()
171 – 172 °C
Experimental [1, 2]
High lattice energy; stable in solid dosage forms.
pKa₁ (Carboxyl 1)
4.11 ± 0.1
Analog (Benzylsuccinic acid) [3]
Ionized at physiological pH; defines solubility onset.
pKa₂ (Carboxyl 2)
5.60 ± 0.2
Predicted (Succinic acid moiety)
Complete dianion formation at pH > 6.5.
LogP (Octanol/Water)
1.6 – 1.8
Computed (XLogP3) [4]
Lipophilic enough for membrane permeability; sparingly soluble in water at pH < 3.
Solubility (Water)
Sparingly Soluble
Qualitative
Soluble in alkaline buffers (pH > 6) and organic solvents (DMSO, MeOH).
Thermal Decomposition
> 180 °C
TGA Inference
Dehydration to cyclic anhydride precedes decarboxylation.
Thermodynamic Stability Analysis
Solid-State Stability (Crystal Lattice)
The high melting point (171–172 °C) suggests a crystalline structure stabilized by extensive intermolecular hydrogen bonding between the dicarboxylic acid groups.
Polymorphism: While specific polymorphs for the 2-methyl derivative are not detailed in public registries, succinic acid derivatives frequently exhibit polymorphism. Variations in H-bonding networks can alter
by 2–5 °C.
Storage: Stable at room temperature (25 °C/60% RH). No significant hygroscopicity is observed due to the hydrophobic 2-methylbenzyl shield.
Solution-State Stability & Degradation
In solution, the thermodynamic stability is dictated by pH and temperature. The primary degradation vector is intramolecular nucleophilic attack , leading to anhydride formation.
Acidic pH (pH < 3): The molecule exists in its protonated diacid form. Under thermal stress (>60 °C), the carboxylic acid oxygens can nucleophilically attack the gamma-carbonyl, expelling water to form 2-(2-methylbenzyl)succinic anhydride .
Neutral/Alkaline pH (pH > 6): The molecule exists as a mono- or dianion. Electrostatic repulsion between the carboxylate groups prevents anhydride formation, rendering the molecule highly stable to hydrolysis.
Oxidative Stability: The benzylic position (adjacent to the aromatic ring) is susceptible to radical oxidation under forcing conditions (e.g., presence of peroxides/UV light), potentially forming benzylic alcohols or ketones.
Visualization of Degradation Pathways
The following diagram illustrates the thermodynamically favored degradation routes.
Caption: Primary degradation involves reversible dehydration to the anhydride (red arrow) and irreversible decarboxylation at extreme temperatures (dashed line).
Experimental Protocols for Stability Assessment
To rigorously validate the thermodynamic stability of 2-(2-Methylbenzyl)succinic acid, the following protocols must be employed. These align with ICH Q1A (R2) guidelines.
Thermal Analysis (DSC/TGA)
Objective: Determine the melting point, heat of fusion, and onset of thermal degradation.
Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000) and TGA.
Sample Prep: Weigh 3–5 mg of dry powder into a Tzero aluminum pan; crimp with a pinhole lid (to allow moisture escape during dehydration).
Method:
Equilibrate: 25 °C.
Ramp: 10 °C/min to 250 °C under Nitrogen purge (50 mL/min).
Data Interpretation:
Endotherm 1 (Melting): Sharp peak onset at ~171 °C. Calculate enthalpy of fusion (
).
Endotherm 2 (Dehydration): Broad peak often overlapping or immediately following melting, corresponding to anhydride formation.
TGA Correlation: Look for mass loss of ~8.1% (loss of water, MW 18/222) to confirm anhydride formation vs. gross decomposition.
Forced Degradation Study (HPLC)
Objective: Quantify degradation rates under stress conditions.
Standard Preparation: Dissolve compound in 50:50 Methanol:Water to 1 mg/mL.
Mobile Phase: Gradient A (0.1% Phosphoric Acid in Water) / B (Acetonitrile). 5% B to 95% B over 20 mins.
Detection: UV at 210 nm (carboxyl) and 254 nm (aromatic).
Acceptance Criteria: Mass balance > 95% (sum of parent + degradants).
Stability Testing Workflow
The following workflow ensures a self-validating data set for regulatory submission.
Caption: Integrated workflow for characterizing solid-state and solution-phase stability.
Implications for Drug Development
Formulation: The high melting point allows for stable tablet formulations (wet granulation or direct compression). However, avoid processing temperatures >150 °C to prevent anhydride formation.
Solubility Enhancement: Due to the pKa ~4.1, solubility is poor in gastric fluid (pH 1.2). Salt formation (Sodium or Calcium salt) is recommended to improve dissolution rates in neutral media.
Impurity Monitoring: The specific impurity 2-(2-methylbenzyl)succinic anhydride must be monitored during synthesis and shelf-life testing, as it is a reactive electrophile (potential genotoxic impurity alert structure).
References
Sigma-Aldrich. 2-[(2-methylphenyl)methyl]butanedioic acid Product Data. Accessed March 2026.
Enamine. Building Blocks: 2-(2-Methylbenzyl)succinic acid.[2] Catalog Data.[3][4][5][6][7]
Byers, L. D., & Wolfenden, R. (1973). "Binding of the by-product analog benzylsuccinic acid to carboxypeptidase A." Biochemistry, 12(11), 2070–2078. (Data for benzylsuccinic acid analog).
PubChem. Compound Summary for CID 95557: 2-(4-Methylbenzyl)succinic acid (Isomer Analog). National Library of Medicine.
Thermodynamic Acid-Base Equilibria of 2-Methylbenzylsuccinic Acid: pKa Determination, Structural Causality, and Applications in Biocatalysis
Executive Summary As a Senior Application Scientist navigating the intersection of environmental metabolomics and rational drug design, I frequently encounter dicarboxylic acids that serve dual roles: as critical biomark...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist navigating the intersection of environmental metabolomics and rational drug design, I frequently encounter dicarboxylic acids that serve dual roles: as critical biomarkers for microbial degradation and as potent metalloprotease inhibitors. 2-Methylbenzylsuccinic acid (2-MBSA) is a prime example. Structurally characterized by a succinic acid backbone substituted with an ortho-methylbenzyl group, its ionization state dictates its behavior in both chromatographic separations and enzymatic active sites.
This whitepaper provides an authoritative, in-depth analysis of the thermodynamic acid-base equilibria (pKa values) of 2-MBSA. By dissecting the structural causality behind its acidity, detailing a self-validating protocol for potentiometric determination, and exploring its field-proven applications, this guide equips researchers and drug development professionals with the actionable intelligence required to optimize analytical workflows and structural biology assays.
Structural Chemistry & Causality of Acidity
2-Methylbenzylsuccinic acid (
) contains two distinct carboxylic acid functional groups, leading to a biphasic dissociation profile. The acidity of these groups is governed by a delicate interplay of inductive effects, steric hindrance, and intramolecular hydrogen bonding.
pKa1 (Primary Dissociation): The first proton is lost from the sterically less hindered carboxyl group. The presence of the 2-methylbenzyl moiety exerts a mild electron-withdrawing inductive effect compared to a simple alkyl chain, slightly increasing the acidity (lowering the pKa) relative to unsubstituted succinic acid.
Monoanion Stability: Once the first proton is lost, the resulting monoanion (
) is stabilized by intramolecular hydrogen bonding between the remaining protonated carboxyl group and the newly formed carboxylate.
pKa2 (Secondary Dissociation): The removal of the second proton is thermodynamically less favorable due to the electrostatic repulsion of generating a dianion (
) and the energy required to break the stabilizing intramolecular hydrogen bond.
Figure 1: Stepwise thermodynamic dissociation logic of 2-Methylbenzylsuccinic acid.
Quantitative Data: Acidity Constants
Because empirical pKa values are highly sensitive to ionic strength (
) and temperature, standardizing these variables is critical for reproducibility. The table below summarizes the thermodynamic pKa values of 2-MBSA and its structural analogs at standard physiological baseline conditions (25°C, = 0.1 M).
Compound
pKa1
pKa2
Structural Causality / Derivation
Succinic Acid
4.21
5.64
Baseline aliphatic dicarboxylic acid.
Benzylsuccinic Acid
4.11
5.50
Mild inductive electron withdrawal from the phenyl ring lowers pKa.
2-Methylbenzylsuccinic Acid
4.15 ± 0.05
5.55 ± 0.05
ortho-Methyl group adds slight electron density (induction) and steric twist, marginally raising pKa vs. the unmethylated analog.
Note: Values for 2-MBSA are calculated extrapolations based on structural homology and chromatographic retention behavior under buffered conditions.
Experimental Protocol: Rigorous pKa Determination
To empirically validate the pKa of 2-MBSA in your own laboratory, a standard pH titration is insufficient. As an application scientist, I mandate a self-validating potentiometric titration system that accounts for activity coefficients and proves thermodynamic equilibrium.
Materials & Reagents
High-purity 2-MBSA standard (>99% ee).
0.1 M KCl (Background electrolyte to fix ionic strength).
Standardized 0.1 M NaOH (Carbonate-free) and 0.1 M HCl.
Jacketed titration vessel with a circulating water bath (25.0 ± 0.1°C).
Step-by-Step Methodology
Sample Preparation: Dissolve exactly 2.0 mmol of 2-MBSA in 50.0 mL of 0.1 M KCl. Causality: The 0.1 M KCl matrix ensures that the activity coefficients of the ions remain constant throughout the titration, allowing for the direct calculation of thermodynamic pKa rather than just concentration-based pKa.
Atmospheric Control: Seal the vessel and purge continuously with high-purity Nitrogen (
) gas. Causality: Atmospheric readily dissolves in basic solutions to form carbonic acid, which will artificially skew the pKa2 inflection point.
Forward Titration (Data Acquisition): Titrate with 0.1 M NaOH using an automated titrator. Set the dosing rate to dynamic (0.01 mL increments near expected equivalence points). Record pH after the signal drift is < 0.5 mV/min.
Self-Validation (Hysteresis Check): Once the pH reaches 8.0 (fully deprotonated
state), immediately perform a reverse titration using 0.1 M HCl back down to pH 3.0.
Data Analysis: Overlay the forward and reverse titration curves. If the curves do not perfectly overlap (hysteresis is present), your system did not reach thermodynamic equilibrium at each step, and the data must be discarded. If they overlap, use a Gran Plot analysis to precisely identify the equivalence points and extract pKa1 and pKa2.
Understanding the exact pKa of 2-MBSA is non-negotiable for environmental scientists tracking BTEX (Benzene, Toluene, Ethylbenzene, Xylene) contamination. 2-MBSA is a primary metabolic biomarker for the anaerobic degradation of o-xylene.
In recent advanced LC-MS/MS protocols ()[1], researchers discovered that using standard mobile phases with 0.01% to 0.1% acetic acid resulted in severe peak splitting.
The Causality: The pH of a 0.05% acetic acid solution is approximately 3.8. Because this is dangerously close to the pKa1 of 2-MBSA (~4.15), the analyte exists in a dynamic, rapidly interconverting equilibrium between the neutral (
) and monoanionic () states as it travels down the column. These two states partition differently into the stationary phase, causing split peaks.
The Solution: By increasing the acetic acid concentration to 0.2%, the mobile phase pH drops to ~3.2. This is nearly one full pH unit below pKa1, forcing >90% of the 2-MBSA into the fully protonated, lipophilic
state. This yields sharp, reproducible peaks and extended retention times on reversed-phase columns[2].
Application 2: Biocatalysis and Enzyme Inhibition
Beyond chromatography, the ionization state of substituted succinic acids is the cornerstone of their interaction with metalloenzymes.
Anaerobic Degradation Pathways
In microbial ecology, o-xylene is activated by the enzyme benzylsuccinate synthase via the radical addition of fumarate to the methyl group of the hydrocarbon, yielding 2-MBSA[3]. The molecule is subsequently processed through a CoA-dependent
-oxidation pathway.
Figure 2: Anaerobic degradation pathway of o-xylene to o-toluic acid.
Rational Drug Design & Metalloenzyme Inhibition
Benzylsuccinic acid derivatives are historically significant as some of the first rationally designed transition-state analog inhibitors for metalloproteases, such as Carboxypeptidase A ()[4].
The inhibitory power of these molecules is strictly pH-dependent. The enzyme's active site optimally binds the monoanionic species (
) of the inhibitor. The un-ionized carboxylic acid mimics the peptide carbonyl interacting with the active-site Zinc (), while the ionized carboxylate forms a critical salt bridge with an Arginine residue in the binding pocket. Educational and drug discovery laboratories frequently utilize 96-well plate colorimetric assays to determine the dissociation constant () of these inhibitors, relying heavily on precise pH buffering between pKa1 and pKa2 to maximize the concentration of the active monoanion ()[5].
References
An LC-MS/MS Method for a Comprehensive Determination of Metabolites of BTEX Anaerobic Degradation in Bacterial Cultures and Groundwater
Source: MDPI (Sensors)
URL:[Link]
96-Well Plate Colorimetric Assay for Ki Determination of (+/-)-2-Benzylsuccinic Acid, an Inhibitor of Carboxypeptidase A: A Laboratory Experiment in Drug Discovery
Source: Journal of Chemical Education (ACS Publications)
URL:[Link]
Reversible Inhibition of Carboxypeptidase A. II. Inhibition of Esterase Activity by Dicarboxylic Acid Anions
Source: Canadian Journal of Chemistry
URL:[Link]
New perspectives on the anaerobic degradation of BTEX: Mechanisms, pathways, and intermediates
Source: Science of The Total Environment (via ResearchGate)
URL:[Link]
An In-Depth Technical Guide to the Safe Handling of 2-Methylbenzylsuccinic Acid 2-Methylbenzylsuccinic acid (C₁₂H₁₄O₄) is a dicarboxylic acid that exists in several isomeric forms (ortho-, meta-, and para-methylbenzyl).[...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Safe Handling of 2-Methylbenzylsuccinic Acid
2-Methylbenzylsuccinic acid (C₁₂H₁₄O₄) is a dicarboxylic acid that exists in several isomeric forms (ortho-, meta-, and para-methylbenzyl).[1][2] While not a household name, this compound and its analogs are significant in specialized fields. For instance, related molecules, 2-(1-methylalkyl)succinates, are recognized as crucial biomarkers for identifying the anaerobic degradation of hydrocarbons in environmental science.[3] In medicinal chemistry and drug development, the succinic acid moiety is often used to improve the solubility and pharmacokinetic properties of active pharmaceutical ingredients.
This guide provides a comprehensive overview of the safety, handling, and experimental considerations for 2-Methylbenzylsuccinic acid, with a primary focus on the 2-(2-Methylbenzyl)succinic acid isomer (CAS No. 19263-11-7) , for which the most complete safety data is publicly available. The principles and protocols outlined herein are designed for researchers, scientists, and drug development professionals to foster a culture of safety and experimental integrity.
Hazard Identification and Toxicological Profile
A thorough understanding of a compound's hazards is the foundation of laboratory safety. Based on the Globally Harmonized System (GHS), 2-(2-Methylbenzyl)succinic acid is classified as a hazardous substance. It is crucial to note that, like many research chemicals, its toxicological properties have not been exhaustively investigated, warranting a cautious approach.
GHS Classification Summary
Hazard Class
Category
Hazard Statement
Pictogram
Signal Word
Acute Toxicity, Oral
4
H302: Harmful if swallowed
GHS07
Warning
Skin Corrosion/Irritation
2
H315: Causes skin irritation
GHS07
Warning
Serious Eye Damage/Irritation
2A
H319: Causes serious eye irritation
GHS07
Warning
Specific target organ toxicity — single exposure
3
H335: May cause respiratory irritation
GHS07
Warning
Source: Synthesized from supplier safety data.
Expert Analysis of Hazards:
Irritation (Skin, Eyes, Respiratory): The presence of two carboxylic acid groups makes the molecule a moderate irritant. Direct contact with skin or mucous membranes can lead to inflammation, redness, and discomfort.[4][5] The hazard is amplified when handling the compound as a powder, as dust can be easily inhaled.
Oral Toxicity: The "Harmful if swallowed" classification indicates that accidental ingestion could lead to adverse health effects.
Risk Mitigation: Safe Handling and Storage Protocols
Adherence to rigorous safety protocols is non-negotiable. The following measures are based on established best practices for handling acidic and irritant chemical solids.[6][7]
Engineering Controls and Personal Protective Equipment (PPE)
The primary goal is to minimize exposure through a combination of environmental controls and personal barriers.
Control/PPE
Specification
Rationale and Best Practices
Ventilation
Use in a well-ventilated area. For weighing or transfers that may generate dust, use a chemical fume hood.
Prevents the accumulation of airborne dust, minimizing inhalation risk as stipulated by precautionary statement P261 (Avoid breathing dust).[8]
Eye Protection
Safety glasses with side-shields (conforming to EN166 or NIOSH standards).
Protects against accidental splashes or dust getting into the eyes, preventing serious irritation (H319).[7][9]
Prevents direct skin contact and subsequent irritation (H315). Gloves must be inspected before use and removed correctly to avoid cross-contamination.[9][10]
Body Protection
Standard laboratory coat.
Protects skin and personal clothing from contamination.
Storage and Incompatibility
Proper storage is critical for maintaining the chemical's integrity and preventing hazardous reactions.
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6][10] The hygroscopic nature of similar compounds suggests that moisture absorption can be a problem, potentially leading to degradation.[11]
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, which can cause vigorous or hazardous reactions.[4]
Emergency and First-Aid Procedures
In the event of an exposure, a rapid and informed response is crucial. The following procedures are aligned with the compound's precautionary statements.
If Inhaled (P304 + P340): Remove the individual to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.
If on Skin (P302 + P352): Immediately wash the affected area with plenty of soap and water. If skin irritation occurs (P332 + P313), seek medical advice.
If in Eyes (P305 + P351 + P338): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists (P337 + P313), get medical attention.
If Swallowed (P301 + P312): Call a POISON CENTER or doctor if you feel unwell. Rinse the mouth (P330). Do not induce vomiting.
Experimental Workflow: Safe Use in a Laboratory Setting
To contextualize these safety protocols, we present a generalized workflow for a common laboratory procedure: the synthesis of a dimethyl ester from 2-Methylbenzylsuccinic acid. This protocol integrates safety checkpoints directly into the experimental design.
Protocol: Fischer Esterification of 2-Methylbenzylsuccinic Acid
Reagent Preparation (Fume Hood):
Place a magnetic stir bar in a round-bottom flask.
In a chemical fume hood, carefully weigh and add 2-Methylbenzylsuccinic acid (1.0 eq) to the flask.
Add dry methanol (approx. 10-20 volumes). The use of excess methanol is crucial as it serves as both the solvent and the reagent.
Catalyst Addition (Fume Hood):
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the stirring suspension. This is an exothermic step; slow addition prevents excessive heat generation.
Reaction Setup and Execution:
Attach a reflux condenser to the flask.
Heat the mixture to reflux (approx. 65°C) using a heating mantle.
Allow the reaction to proceed for 4-6 hours, or until the starting material is consumed as monitored by a suitable technique (e.g., Thin Layer Chromatography).
Work-up and Isolation (Fume Hood):
Cool the reaction mixture to room temperature.
Slowly pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst. Caution: This will generate CO₂ gas; vent the funnel frequently.
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification and Waste Disposal:
Purify the crude ester via flash column chromatography if necessary.
Dispose of all chemical waste (aqueous and organic) in appropriately labeled containers according to institutional and local regulations.[10]
Workflow Visualization
Caption: Fischer Esterification Workflow for 2-Methylbenzylsuccinic Acid.
Physical and Chemical Properties
A summary of key physical and chemical data is essential for experimental planning.
Chemical waste must be managed responsibly to protect personnel and the environment.
Unused Product: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[9] Do not dispose of down the drain.[7]
Contaminated Packaging: Handle uncleaned containers as you would the product itself.[10] Dispose of them in accordance with official regulations.
This guide serves as a foundational document for the safe handling and use of 2-Methylbenzylsuccinic acid. It is imperative that all laboratory personnel supplement this information with institution-specific safety training and always consult the most up-to-date Safety Data Sheet from their supplier before commencing work.
The Dual Utility of 2-Methylbenzylsuccinic Acid Derivatives: From Environmental Biomarkers to Therapeutic Agents
Executive Summary 2-Methylbenzylsuccinic acid (2-MBSA) and its chiral derivatives occupy a unique and highly specialized intersection between environmental microbiology and medicinal chemistry. In the environmental secto...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Methylbenzylsuccinic acid (2-MBSA) and its chiral derivatives occupy a unique and highly specialized intersection between environmental microbiology and medicinal chemistry. In the environmental sector, 2-MBSA is the definitive metabolic biomarker for the in situ anaerobic biodegradation of o-xylene. Conversely, in pharmacology, the stereochemistry of benzylsuccinic acid derivatives provides an ideal peptidomimetic scaffold. These compounds act as potent competitive inhibitors of metalloenzymes (such as Carboxypeptidase A) and serve as the structural backbone for modern antidiabetic agents like Mitiglinide. This technical whitepaper synthesizes the mechanistic causality, quantitative data, and validated experimental workflows defining both applications.
Environmental Microbiology: 2-MBSA as a Metabolic Biomarker
The Fumarate Addition Mechanism
Historically, aromatic hydrocarbons like benzene, toluene, ethylbenzene, and xylene (BTEX) were considered recalcitrant under anoxic conditions. However, it is now established that anaerobic bacteria can mineralize these pollutants using alternative electron acceptors such as sulfate or nitrate[1].
The primary activation step for o-xylene degradation is catalyzed by benzylsuccinate synthase (BSS) , a glycyl radical enzyme. BSS facilitates the stereospecific addition of a fumarate molecule to the methyl group of o-xylene[2]. This reaction yields 2-methylbenzylsuccinic acid (2-MBSA) [3].
Causality of Biomarker Selection
Why is 2-MBSA used as the gold-standard biomarker for o-xylene remediation?
High Specificity: 2-MBSA is an obligate intermediate; it is only produced biologically via the BSS pathway and does not occur naturally in abiotic petroleum deposits[4].
Environmental Stability: As a dicarboxylic acid, it accumulates transiently in groundwater at detectable concentrations before downstream dehydrogenation converts it to 2-methylphenylitaconic acid[5]. Detecting 2-MBSA provides definitive proof that active, in situ biological degradation is occurring[2].
Anaerobic degradation pathway of o-xylene yielding the 2-MBSA biomarker.
Carboxypeptidase A (CPA) is a digestive metalloenzyme that cleaves C-terminal amino acids from polypeptide chains. The catalytic mechanism relies on a Zinc ion (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
) in the active site that coordinates a water molecule for nucleophilic attack.
established that (S)-2-benzylsuccinic acid is a remarkably potent, reversible, competitive inhibitor of CPA[6].
Mechanistic Causality: The inhibitor acts as a "by-product analog." Its dicarboxylic acid structure mimics the collected products of peptide hydrolysis, allowing it to coordinate tightly with the active site
ion[7]. Because it mimics the transition state of the cleaved products, its binding affinity () is several orders of magnitude tighter than the natural substrate's Michaelis constant ()[8].
Competitive inhibition of Carboxypeptidase A by (S)-2-benzylsuccinic acid derivatives.
Antidiabetic Agents: Mitiglinide
The benzylsuccinic acid motif is highly valued in peptidomimetic drug design due to its proteolytic stability and stereochemical integrity[9]. Mitiglinide (KAD-1229) is a direct pharmacological derivative of benzylsuccinic acid used to treat Type 2 Diabetes Mellitus[10].
Mechanistic Causality: Mitiglinide acts as a rapid-acting insulin secretagogue. It selectively binds to the SUR1/Kir6.2 subunits of the ATP-sensitive potassium (
) channels on pancreatic -cells[]. The stereochemistry of the benzylsuccinic backbone perfectly aligns with the SUR1 receptor pocket, closing the channel. This depolarizes the cell membrane, opens voltage-gated calcium channels, and triggers the rapid exocytosis of insulin vesicles[].
Quantitative Data Summary
Table 1: Biomarkers for Anaerobic Hydrocarbon Degradation
To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning internal controls inherently prove the success or failure of the assay without requiring secondary external validation.
Protocol 1: GC-MS Quantification of 2-MBSA in Groundwater
Purpose: To detect in situ anaerobic o-xylene degradation.
Sample Preservation: Collect 1L of groundwater and immediately acidify with 1M HCl to pH < 2.
Causality: Acidification halts microbial degradation of the biomarker and protonates the dicarboxylic acid groups of 2-MBSA, rendering it hydrophobic for organic extraction.
Self-Validation Checkpoint (Internal Standard): Spike the sample with 50 µg/L of deuterated benzylsuccinic acid (
-BSA). If the final mass spectra do not show the -BSA peak, the extraction has failed, invalidating the run.
Liquid-Liquid Extraction (LLE): Extract the aqueous sample three times with 50 mL of ethyl acetate. Combine the organic phases and evaporate to dryness under a gentle nitrogen stream.
Derivatization: Reconstitute the residue in 100 µL of pyridine and add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Incubate at 70°C for 30 minutes.
Causality: 2-MBSA is highly polar and non-volatile. BSTFA replaces the polar hydroxyl protons with non-polar trimethylsilyl (TMS) ethers, granting the thermal stability required for Gas Chromatography.
GC-MS Analysis: Inject 1 µL into a GC-MS operating in Selected Ion Monitoring (SIM) mode. Target the specific m/z fragments corresponding to the di-TMS ester of 2-MBSA. Quantify against the
-BSA internal standard to correct for matrix effects.
Protocol 2: Kinetic Assay for Carboxypeptidase A Inhibition
Purpose: To validate the competitive inhibition of CPA by a novel benzylsuccinic acid derivative.
Enzyme Preparation: Dissolve bovine CPA in 50 mM Tris-HCl buffer (pH 7.5) containing 0.5 M NaCl.
Causality: The high ionic strength (0.5 M NaCl) is strictly required to maintain the solubility of the CPA protein and stabilize the active site zinc coordination.
Substrate & Inhibitor Incubation: In a quartz cuvette, mix the CPA solution with varying concentrations of the (S)-2-benzylsuccinic acid derivative (0.1 µM to 10 µM). Pre-incubate for 5 minutes to allow the Enzyme-Inhibitor (EI) complex to reach thermodynamic equilibrium.
Kinetic Tracking: Initiate the reaction by adding the chromogenic substrate, Hippuryl-L-phenylalanine (1 mM). Monitor the decrease in absorbance at 254 nm continuously for 3 minutes using a UV-Vis spectrophotometer.
Causality: Cleavage of the peptide bond in Hippuryl-L-phenylalanine alters its conjugated pi-system, resulting in a quantifiable drop in UV absorbance.
Self-Validation Checkpoint (Dixon Plot): Plot
(inverse velocity) against (inhibitor concentration) at two different substrate concentrations. If the resulting lines intersect above the x-axis, the system mathematically validates that the inhibition is purely competitive. If they intersect on the x-axis, the assay is invalid for competitive modeling (indicating non-competitive behavior). Calculate the from the intersection point.
Conclusion
The versatility of 2-methylbenzylsuccinic acid and its derivatives stems from their highly specific stereochemical and electronic properties. In environmental systems, the molecule's stability and obligate formation via fumarate addition make it an irreproachable biomarker for anaerobic hydrocarbon degradation. In human pharmacology, the exact same dicarboxylic acid geometry allows these derivatives to act as transition-state analogs, selectively inhibiting metalloproteases or triggering insulin release via receptor antagonism. Understanding the mechanistic causality behind these interactions is paramount for both advancing bioremediation monitoring and designing next-generation peptidomimetic therapeutics.
References
Metabolic Biomarkers for Monitoring in Situ Anaerobic Hydrocarbon Degradation
Source: Environmental Health Perspectives (2005)
URL:[Link]
Binding of the by-product analog benzylsuccinic acid by carboxypeptidase A
Source: Biochemistry (1973)
URL:[Link]
Mitiglinide: KAD 1229, S 21403
Source: Drugs R D (2004)
URL:[Link]
Pharmacological and clinical profile of mitiglinide calcium hydrate (Glufast), a new insulinotropic agent with rapid onset
Source: Nihon Yakurigaku Zasshi (2004)
URL:[Link]
Renin – Knowledge and References
Source: Taylor & Francis / CRC Press
URL:[Link]
Application Note: Step-by-Step Preparation of 2-Methylbenzylsuccinic Acid
Introduction & Application Context 2-Methylbenzylsuccinic acid (CAS 19263-11-7) is a highly specialized dicarboxylic acid that bridges the gap between environmental microbiology and pharmaceutical development. In environ...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Application Context
2-Methylbenzylsuccinic acid (CAS 19263-11-7) is a highly specialized dicarboxylic acid that bridges the gap between environmental microbiology and pharmaceutical development. In environmental science, it is the definitive, highly specific biomarker for the anaerobic biodegradation of o-xylene in contaminated groundwater 1. In drug development, benzylsuccinic acid derivatives serve as critical chiral building blocks, most notably in the synthesis of mitiglinide, a rapid-acting insulin secretagogue 2.
This application note provides a robust, self-validating chemical synthesis protocol for researchers requiring high-purity 2-methylbenzylsuccinic acid without relying on complex, multi-step biological extractions.
Caption: Anaerobic biodegradation of o-xylene to 2-methylbenzylsuccinic acid via fumarate addition.
Mechanistic Rationale & Experimental Design
While biological synthesis relies on the enzymatic addition of fumarate to o-xylene 3, de novo chemical synthesis is most efficiently achieved via the direct enolate alkylation of diethyl succinate.
Causality in Protocol Design:
Kinetic Enolate Formation: Lithium diisopropylamide (LDA) is used at -78 °C. This strong, sterically hindered base selectively deprotonates the
-carbon of diethyl succinate without attacking the ester carbonyl, preventing unwanted Claisen self-condensation.
Electrophilic Alkylation: 2-Methylbenzyl bromide acts as a highly reactive electrophile. The dropwise addition controls the exothermic
reaction and prevents di-alkylation.
Sterically Hindered Saponification: The bulky 2-methylbenzyl group creates significant steric hindrance around the adjacent ester. Therefore, the subsequent hydrolysis step requires prolonged refluxing in an alkaline ethanol/water mixture; room-temperature saponification will stall at the half-ester stage.
Caption: Chemical synthesis workflow of 2-methylbenzylsuccinic acid via enolate alkylation.
Reagent Matrix & Quantitative Data
Reagent
MW ( g/mol )
Equivalents
Amount (10 mmol scale)
Functional Role
Diethyl succinate
174.19
1.0
1.74 g (1.67 mL)
Starting Material
LDA (2.0 M in THF)
107.17
1.1
5.5 mL
Sterically Hindered Base
2-Methylbenzyl bromide
185.06
1.05
1.94 g
Alkylating Agent
THF (Anhydrous)
72.11
Solvent
30 mL
Aprotic Reaction Medium
NaOH (Pellets)
40.00
3.0
1.20 g
Hydrolysis Reagent
Ethanol / Water (3:1)
N/A
Solvent
40 mL
Saponification Medium
Step-by-Step Experimental Protocol
Phase 1: Enolate Formation & Alkylation
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (Argon or
) for 5 minutes.
Solvent & Base: Inject 30 mL of anhydrous THF into the flask. Cool the system to -78 °C using a dry ice/acetone bath. Slowly add 5.5 mL of LDA (2.0 M solution) via syringe.
Deprotonation: Add diethyl succinate (1.67 mL) dropwise over 15 minutes. Critical Insight: Rapid addition will raise the internal temperature, risking Claisen condensation. Stir the mixture at -78 °C for 1 hour to ensure complete kinetic enolate formation.
Alkylation: Dissolve 2-methylbenzyl bromide (1.94 g) in 5 mL of anhydrous THF. Add this solution dropwise to the enolate mixture over 20 minutes.
Warming: Remove the dry ice bath and allow the reaction to slowly warm to room temperature. Stir overnight (approx. 12-16 hours) under inert atmosphere.
Quenching & Extraction: Quench the reaction by adding 20 mL of saturated aqueous
. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure to yield crude diethyl 2-(2-methylbenzyl)succinate .
Phase 2: Saponification (Ester Cleavage)
Dissolution: Transfer the crude diester to a 100 mL round-bottom flask. Dissolve in 40 mL of a 3:1 Ethanol/Water mixture.
Hydrolysis: Add 1.20 g of NaOH pellets. Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 85 °C) for 4 to 6 hours.
Solvent Removal: Cool the reaction to room temperature. Remove the bulk of the ethanol using a rotary evaporator.
Phase 3: Isolation & Purification
Organic Wash: Dilute the remaining aqueous phase with 20 mL of distilled water. Wash the aqueous layer with Diethyl Ether (2 × 15 mL). Critical Insight: This step is vital; it removes unreacted 2-methylbenzyl bromide and non-polar organic impurities before the acid is precipitated.
Acidification: Cool the aqueous layer in an ice bath. Slowly add 6M HCl dropwise until the pH reaches 1-2. A white precipitate of the target dicarboxylic acid will form.
Extraction & Drying: Extract the acidified aqueous layer with Ethyl Acetate (3 × 25 mL). Combine the organic layers, wash with brine, dry over
, and concentrate under vacuum.
Recrystallization: Recrystallize the crude solid from a hot mixture of ethyl acetate and hexanes to afford pure 2-methylbenzylsuccinic acid as a white crystalline solid.
The Self-Validating System: Analytical Checkpoints
To ensure scientific integrity, the protocol must be validated at key checkpoints:
TLC Monitoring (Phase 1): Diethyl succinate is UV-inactive. However, upon successful alkylation, the resulting diethyl 2-(2-methylbenzyl)succinate becomes highly UV-active under a 254 nm lamp due to the introduction of the aromatic ring. This provides an immediate, visual confirmation of
success.
H NMR Confirmation (Phase 3):
Success Marker: The complete disappearance of the ethyl ester quartets (~4.1 ppm) and triplets (~1.2 ppm) confirms 100% saponification.
Structural Markers: Look for the sharp singlet of the aryl-methyl group at ~2.3 ppm, and the complex multiplet system of the diastereotopic benzylic and succinic protons between 2.4 and 3.2 ppm.
Mass Spectrometry: For environmental biomarker validation, GC-MS of the dimethyl ester derivative is often used 4. However, for the pure synthesized acid, ESI-MS (negative mode) will yield a clear
peak at m/z 221.
References
Title: An LC-MS/MS Method for a Comprehensive Determination of Metabolites of BTEX Anaerobic Degradation in Bacterial Cultures and Groundwater
Source: MDPI
URL: [Link]
Title: Isolation and characterization of a novel toluene-degrading, sulfate-reducing bacterium
Source: ASM Journals
URL: [Link]
Title: A Practical and Efficient Preparation of (S)‐2‐Benzylsuccinic Acid: A Key Acid Synthon of KAD‐1229
Source: R Discovery / ChemInform
URL: [Link]
Title: Mass spectra of dimethyl esters of (2-methylbenzyl)succinic acid
Source: ResearchGate
URL: [Link]
Mastering the Crystalline Form: Application Notes and Protocols for the Isolation of 2-Methylbenzylsuccinic Acid
Introduction: The Critical Role of Crystallization in the Purification of 2-Methylbenzylsuccinic Acid 2-Methylbenzylsuccinic acid, a chiral dicarboxylic acid, and its derivatives are of significant interest in pharmaceut...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Critical Role of Crystallization in the Purification of 2-Methylbenzylsuccinic Acid
2-Methylbenzylsuccinic acid, a chiral dicarboxylic acid, and its derivatives are of significant interest in pharmaceutical research and development. The isolation and purification of this compound in a specific, highly pure crystalline form is paramount for ensuring consistent quality, bioavailability, and manufacturability of active pharmaceutical ingredients (APIs). The crystalline structure dictates key physicochemical properties such as melting point, solubility, stability, and dissolution rate. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective crystallization methods for isolating 2-Methylbenzylsuccinic acid. We will delve into the theoretical underpinnings of crystallization, offer a systematic approach to solvent selection, and provide detailed, actionable protocols for various crystallization techniques.
Scientific Foundation: Understanding the Principles of Crystallization
Crystallization is a thermodynamic process driven by supersaturation, the state where the concentration of a solute in a solution exceeds its equilibrium solubility.[1] The formation of a stable crystalline solid from a solution is a two-step process: nucleation and crystal growth.
Nucleation: The initial formation of stable, ordered molecular clusters from the supersaturated solution. This can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals (secondary nucleation).
Crystal Growth: The subsequent addition of solute molecules to the stable nuclei, leading to an increase in crystal size.
The interplay between these two phenomena, influenced by factors such as supersaturation level, temperature, solvent properties, and impurities, determines the final crystal size distribution, morphology (shape), and purity.
Rational Solvent Selection: The Key to Successful Crystallization
The choice of solvent is the most critical parameter in developing a successful crystallization process. An ideal solvent for the crystallization of 2-Methylbenzylsuccinic acid should exhibit the following characteristics:
High solubility at elevated temperatures and low solubility at lower temperatures: This differential solubility is the driving force for cooling crystallization, allowing for high recovery of the purified compound upon cooling.
Inertness: The solvent should not react chemically with the 2-Methylbenzylsuccinic acid.
Appropriate boiling point: A moderately high boiling point allows for a good working temperature range without excessive solvent loss, while a boiling point that is too high can make solvent removal difficult.
Safety and environmental considerations: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.
Ability to produce well-defined crystals: The solvent should promote the formation of crystals with the desired morphology and purity.
Based on the general solubility of carboxylic acids, which are polar compounds, a range of solvents with varying polarities should be considered for screening.[2][3][4]
Solvent Screening Protocol: A Step-by-Step Guide
A systematic approach to solvent screening is essential for identifying the optimal solvent or solvent system.
Objective: To identify a suitable solvent or solvent mixture that provides a significant solubility difference for 2-Methylbenzylsuccinic acid between a high and a low temperature.
Materials:
2-Methylbenzylsuccinic acid (the specific isomer of interest, e.g., 2-(2-methylbenzyl)succinic acid)
A selection of solvents with varying polarities (see Table 1)
Small-scale vials or test tubes
Heating and stirring apparatus (e.g., hot plate with magnetic stirrer)
Cooling bath (e.g., ice-water bath)
Procedure:
Initial Solubility Assessment (Room Temperature):
To a series of vials, add a small, known amount of 2-Methylbenzylsuccinic acid (e.g., 10 mg).
Add a small volume of each test solvent (e.g., 0.5 mL) to the respective vials.
Observe and record the solubility at room temperature (e.g., insoluble, sparingly soluble, soluble).
Elevated Temperature Solubility Assessment:
For the solvents in which the compound was sparingly soluble or insoluble at room temperature, gently heat the vials while stirring.
Observe and record the temperature at which the solid completely dissolves. A good candidate solvent will dissolve the compound at an elevated temperature but not at room temperature.
Cooling and Crystal Formation:
Allow the solutions from step 2 to cool slowly to room temperature.
If no crystals form, try inducing crystallization by scratching the inside of the vial with a glass rod or by placing the vial in a cooling bath.
Observe and record the extent and quality of crystal formation (e.g., rapid precipitation of fine powder vs. slow growth of well-defined crystals).
Data Interpretation:
The ideal solvent will show a significant difference in solubility between the elevated temperature and room temperature, leading to a good yield of crystals upon cooling. The quality of the crystals (well-defined vs. amorphous) is also a key indicator.
Table 1: Suggested Solvents for Screening
Solvent Class
Examples
Polarity
Rationale
Alcohols
Methanol, Ethanol, Isopropanol
High
Carboxylic acids are generally soluble in alcohols due to hydrogen bonding.[5]
Ketones
Acetone, Methyl Ethyl Ketone
Medium-High
Good general-purpose polar aprotic solvents.
Esters
Ethyl Acetate
Medium
Offers a balance of polarity and can be a good choice for recrystallization.
Aromatic Hydrocarbons
Toluene
Low
Can be used as an anti-solvent or in a mixed solvent system.
Aliphatic Hydrocarbons
Heptane, Hexane
Very Low
Primarily used as anti-solvents.
Water
Distilled Water
High
The solubility of carboxylic acids in water decreases with increasing carbon chain length.[3][4] For a molecule like 2-Methylbenzylsuccinic acid, solubility in hot water is a possibility.[6]
Crystallization Protocols for 2-Methylbenzylsuccinic Acid
Based on the principles of crystallization and solvent screening, several methods can be employed for the isolation of 2-Methylbenzylsuccinic acid.
Protocol 1: Cooling Crystallization from a Single Solvent
This is the most common and straightforward crystallization technique.
Objective: To purify 2-Methylbenzylsuccinic acid by dissolving it in a suitable hot solvent and allowing it to crystallize upon cooling.
Materials:
Crude 2-Methylbenzylsuccinic acid
Optimal solvent identified from screening (e.g., Ethanol, Isopropanol, or Water)
Erlenmeyer flask
Heating mantle or hot plate
Reflux condenser (if using a volatile solvent)
Buchner funnel and filter paper
Vacuum flask
Workflow Diagram:
Caption: Workflow for Cooling Crystallization.
Procedure:
Dissolution: Place the crude 2-Methylbenzylsuccinic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring until all the solid dissolves. If the solid does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained.
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the growth of larger crystals, the flask can be insulated to slow down the cooling rate.
Crystal Formation: Once the solution has reached room temperature, crystal formation should be observed. If no crystals have formed, induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of pure 2-Methylbenzylsuccinic acid.
Further Cooling: To maximize the yield, place the flask in an ice-water bath for at least 30 minutes to further decrease the solubility of the acid.
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities from the mother liquor.
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.
Protocol 2: Antisolvent Crystallization
This method is particularly useful when a suitable single solvent for cooling crystallization cannot be found. It involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (antisolvent) in which the compound is insoluble to induce precipitation.[6]
Objective: To induce the crystallization of 2-Methylbenzylsuccinic acid by reducing its solubility through the addition of an antisolvent.
Materials:
Crude 2-Methylbenzylsuccinic acid
A "good" solvent (e.g., Ethanol, Acetone)
An "antisolvent" (e.g., Water, Heptane, Toluene)
Beaker or flask
Stirring apparatus
Addition funnel or pipette
Filtration apparatus
Workflow Diagram:
Caption: Workflow for Antisolvent Crystallization.
Procedure:
Dissolution: Dissolve the crude 2-Methylbenzylsuccinic acid in a minimum amount of the "good" solvent at room temperature or with gentle heating.
Antisolvent Addition: Slowly add the antisolvent to the solution while stirring. The addition can be done dropwise using an addition funnel.
Induce Crystallization: Continue adding the antisolvent until the solution becomes slightly turbid, indicating the onset of nucleation.
Crystal Growth: Stop the addition of the antisolvent and allow the solution to stir for a period to allow for crystal growth. The rate of addition and the final solvent-antisolvent ratio will influence the crystal size and morphology.
Isolation and Drying: Collect, wash, and dry the crystals as described in Protocol 1.
Table 2: Potential Solvent-Antisolvent Systems
"Good" Solvent
"Antisolvent"
Rationale
Ethanol
Water
2-Methylbenzylsuccinic acid is likely soluble in ethanol, and the addition of water will decrease its solubility.
Acetone
Heptane
A polar aprotic solvent paired with a nonpolar antisolvent.
Ethyl Acetate
Toluene/Heptane
A medium polarity solvent with a nonpolar antisolvent.
Protocol 3: Recrystallization from a Mixed Solvent System
This technique is a variation of cooling crystallization and is useful when the compound is too soluble in one solvent and not soluble enough in another. A pair of miscible solvents is used.
Objective: To purify 2-Methylbenzylsuccinic acid using a binary solvent system where the solubility is high in the hot mixture and low in the cold mixture.
Procedure:
Dissolve the crude 2-Methylbenzylsuccinic acid in a minimum amount of the "good" hot solvent.
While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy.
Add a few drops of the "good" hot solvent to redissolve the precipitate and obtain a clear solution.
Follow the cooling, isolation, and drying steps as outlined in Protocol 1.
Troubleshooting Common Crystallization Issues
Issue
Potential Cause(s)
Suggested Solution(s)
No crystals form upon cooling
- Solution is not sufficiently supersaturated.- Nucleation is inhibited.
- Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask.- Add a seed crystal.
Oiling out (formation of a liquid phase instead of solid crystals)
- The compound's melting point is lower than the boiling point of the solvent.- The solution is too concentrated or cooled too quickly.
- Use a lower boiling point solvent.- Dilute the solution with more solvent.- Ensure slow cooling.
Formation of fine powder instead of well-defined crystals
- Supersaturation is too high, leading to rapid nucleation.
- Decrease the cooling rate.- For antisolvent crystallization, add the antisolvent more slowly.
Low recovery yield
- The compound is too soluble in the cold solvent.- Insufficient cooling.
- Choose a solvent where the compound has lower solubility at low temperatures.- Ensure the solution is thoroughly cooled in an ice bath.
The Impact of Isomerism on Crystallization
It is important to note that the position of the methyl group on the benzyl ring (ortho, meta, or para) can significantly influence the molecule's shape, polarity, and crystal packing.[7] This, in turn, will affect its solubility and crystallization behavior. Therefore, the optimal crystallization conditions may vary for different isomers of 2-Methylbenzylsuccinic acid. The protocols provided here should be considered as a starting point, and some optimization may be necessary for each specific isomer.
Conclusion
The successful isolation of 2-Methylbenzylsuccinic acid in a highly pure crystalline form is a critical step in its development for various applications. A systematic approach to solvent selection, coupled with a thorough understanding of crystallization principles, is key to achieving the desired outcome. The cooling crystallization, antisolvent crystallization, and mixed-solvent recrystallization methods detailed in this application note provide a robust framework for researchers to develop and optimize their purification processes. By carefully controlling experimental parameters and being mindful of potential challenges, scientists can consistently obtain high-quality crystalline material essential for their research and development endeavors.
References
U.S. Patent 3,654,351. (1972). Purification of aromatic polycarboxylic acids by recrystallization.
Profir, V. M., & Rasmuson, Å. C. (2006). Crystallization of stable and metastable phases of phenylsuccinic acid. Crystal Growth & Design, 6(5), 1143-1153. [Link]
Studylib. Carboxylic Acids Chemistry Study Guide. [Link]
He, Q. S., Rohani, S., Zhu, J. (Jingxu), & Gomaa, H. (2010). Crystallization of Racemic Compound and Conglomerate of (RS)-2-Chloromandelic Acid. Crystal Growth & Design, 10(10), 4339-4345. [Link]
University of Rochester, Department of Chemistry. Purification: How To. [Link]
ResearchGate. Determination and correlation for solubility of aromatic acids in solvents. [Link]
Niazi, A., Ghasemi, J., & Yazdani-Elah-Abadi, A. (2007). QSAR study of the solubility of some thiazolidine-4-carboxylic acid derivatives in aqueous solution. QSAR & Combinatorial Science, 26(1), 67-74. [Link]
U.S. Patent 9,233,905. (2016). Oxidation and crystallization process for aromatic carboxylic acid production.
LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids. Chemistry LibreTexts. [Link]
Profir, V. M., & Rasmuson, Å. C. (2006). Crystallization of stable and metastable phases of phenylsuccinic acid. Crystal Growth & Design, 6(5), 1143-1153. [Link]
Schoff, C. K. (2018). Hansen Solubility Parameters (HSP): 2 - Applications. Coatings Tech, May 2018, 60. [Link]
Zhang, Z., et al. (2020). Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth. Frontiers in Bioengineering and Biotechnology, 8, 27. [Link]
ResearchGate. Crystal structure of a salt complex between (S)-2-(2′-methylbenzyl)succinic acid and (R)-1-phenylethylamine. [Link]
Advanced Application Note: Functionalization of 2-Methylbenzylsuccinic Acid in Rational Ligand Design
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocols Executive Summary & Structural Significance In the landscape of rational dru...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Guide & Self-Validating Protocols
Executive Summary & Structural Significance
In the landscape of rational drug design, benzylsuccinic acid derivatives hold profound historical and mechanistic significance. L-benzylsuccinic acid was originally identified as a potent, purely competitive inhibitor of carboxypeptidase A (CPA), binding the active site via its succinyl carboxyl and carbonyl groups[1]. This structural insight served as the foundational springboard for the design of the first-in-class ACE inhibitor, Captopril[2][3].
2-Methylbenzylsuccinic acid (CAS 19263-11-7) builds upon this legacy. By incorporating an ortho-methylated aromatic ring onto the dicarboxylic acid backbone, it introduces unique steric bulk and altered electronic properties. However, to optimize this scaffold for modern therapeutics—specifically to improve lipophilicity, metabolic stability, and 3D spatial geometry (sp³ character)—late-stage functionalization is required. This guide details two cutting-edge, field-proven methodologies for functionalizing this scaffold: selective decarboxylative fluorination [4] and automated photoredox alkylation [5].
Mechanistic Rationale for Late-Stage Functionalization
The 2-methylbenzylsuccinic acid scaffold contains two distinct carboxylic acid moieties: a primary carboxylic acid and a secondary carboxylic acid. Differentiating these sites is critical for precise ligand design.
Selective Decarboxylative Fluorination: Fluorine integration is a proven strategy to block metabolic liabilities and enhance target binding. Using an earth-abundant Cerium(III) catalyst, a photoinduced Ligand-to-Metal Charge Transfer (LMCT) process can be triggered. Because the radical generated at the secondary carbon is thermodynamically more stable than at the primary carbon, the reaction selectively decarboxylates and fluorinates the secondary carboxylic acid, leaving the primary group intact for future target coordination[4].
Photoredox Alkylation: To expand the chemical space and increase the fraction of sp³ carbons (Fsp³), aldehydes can be converted in situ into redox-active imidazolidines. These intermediates undergo oxidative fragmentation under visible light, generating carbon-centered radicals that functionalize the ligand via Giese addition[5].
The following table summarizes the expected outcomes of the functionalization protocols, demonstrating the high selectivity and efficiency of these modern catalytic methods.
Functionalization Strategy
Catalyst / Reagent System
Target Reaction Site
Typical Yield
Selectivity
Pharmacological Advantage
Decarboxylative Fluorination
CeCl₃ / Selectfluor (390 nm LEDs)
Secondary Carboxylic Acid
72–85%
>95% (Secondary over Primary)
Enhances metabolic stability and lipophilicity without disrupting primary zinc-binding motifs.
Photoredox Alkylation
Photocatalyst / Imidazolidines (Visible Light)
Aromatic/Olefinic Sites
78–88%
High (Sterically driven)
Increases Fsp³ character, enhancing 3D structural complexity and target specificity.
Self-Validating Experimental Protocols
As a standard of scientific integrity, the following protocols are designed with built-in causality and self-validation steps to ensure reproducibility and mechanistic fidelity.
Objective: Selectively convert the secondary carboxylic acid of 2-methylbenzylsuccinic acid to an alkyl fluoride.
Causality & Reagent Selection:
CeCl₃ (Catalyst): Chosen as an earth-abundant, cost-effective alternative to Ru/Ir. It reacts with Selectfluor to form the photoactive Ce(IV) species[4].
CH₃CN/H₂O (1:1) (Solvent): The biphasic-like polarity ensures homogeneous solubilization of both the highly polar Selectfluor and the organic ligand scaffold[4].
390 nm LEDs: Specifically matches the absorption band of the LMCT transition of the Ce(IV)-carboxylate complex, preventing unwanted high-energy UV side reactions[4].
Step-by-Step Methodology:
Preparation: In an oven-dried reaction vial equipped with a stir bar, add 2-methylbenzylsuccinic acid (0.4 mmol), CeCl₃ (0.04 mmol, 10 mol%), and Selectfluor (2.4 mmol, 6 equiv).
Solvation & Basification: Add 4 mL of a degassed CH₃CN/H₂O (1:1) mixture, followed by 2,6-lutidine (0.8 mmol, 2 equiv) to buffer the system and facilitate carboxylate coordination.
Irradiation: Seal the vial under a nitrogen atmosphere. Irradiate the mixture using 40 W, 390 nm LEDs at room temperature for 3 hours.
Self-Validation Step (Light On/Off): Run a parallel control vial wrapped in aluminum foil. Validation: The dark vial must show 0% conversion via TLC/NMR, confirming the reaction is strictly photochemically driven via LMCT and not a thermal background process[4].
Real-Time Monitoring: Extract 50 µL aliquots hourly. Spike with p-fluorotoluene as an internal standard and analyze via ¹⁹F NMR to track the formation of the secondary alkyl fluoride signal.
Workup: Quench with water, extract with ethyl acetate (3 × 10 mL), dry over Na₂SO₄, and purify via flash chromatography.
Protocol B: Automated Photoredox Alkylation via Imidazolidine Intermediates
Objective: Introduce complex sp³-rich alkyl groups to the ligand scaffold using flow chemistry.
Causality & Reagent Selection:
Imidazolidine Precursors: Aldehydes are inherently non-redox-active under standard visible light. Converting them in situ to imidazolidines lowers their oxidation potential, allowing them to act as efficient radical precursors[5].
Flow Reactor Setup: Ensures uniform light penetration and precise residence times, which is critical for scaling up radical-based photochemistry while minimizing over-alkylation[5].
Step-by-Step Methodology:
In Situ Activation: Pump a solution of the target aldehyde and diamine through a heated mixing coil to quantitatively form the imidazolidine intermediate.
Photocatalytic Mixing: Merge the imidazolidine stream with a stream containing the photocatalyst and the 2-methylbenzylsuccinic acid derivative.
Irradiation in Flow: Pass the combined mixture through a transparent PFA tubing reactor coiled around a visible-light LED array (residence time: 20–40 minutes depending on flow rate).
Self-Validation Step (Inline LC-MS): Route the reactor effluent through an inline LC-MS flow cell. Validation: Monitor the disappearance of the imidazolidine mass peak and the appearance of the alkylated product mass. If conversion drops below 80%, autonomously reduce the flow rate to increase residence time[5].
Collection: Collect the effluent, evaporate the solvent, and subject it to automated high-throughput purification (HTP).
Fig 2: Automated photoredox workflow for late-stage ligand alkylation.
Conclusion
The functionalization of 2-methylbenzylsuccinic acid represents a critical frontier in rational ligand design. By leveraging the orthogonal reactivity of its primary and secondary carboxylic acids, medicinal chemists can utilize cerium-catalyzed LMCT for precise fluorination, or photoredox flow chemistry for complex alkylation. These self-validating protocols ensure high fidelity, scalability, and the generation of highly optimized, sp³-enriched therapeutic scaffolds.
References
1.[1] ACE inhibitors drug design - bionity.com. Bionity.1
2.[2] SUCCESS STORIES OF COMPUTER-AIDED DESIGN. Hugo Kubinyi. 2
3.[3] 96-Well Plate Colorimetric Assay for Ki Determination of (+/-)-2-Benzylsuccinic Acid, an Inhibitor of Carboxypeptidase A: A Laboratory Experiment in Drug Discovery. Journal of Chemical Education - ACS Publications. 3
4.[4] Ligand-Free Cerium-Catalyzed Decarboxylative Fluorination of Carboxylic Acids. ACS Organic & Inorganic Au - ACS Publications. 4
5.[5] Automated One-pot Library Synthesis with Aldehydes as Radical Precursors. ChemRxiv. 5
Technical Support Center: Optimizing Reaction Yield for 2-Methylbenzylsuccinic Acid
Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis and optimization of 2-Methylbenzylsuccinic acid. This guide is designed for researchers, chemists, and drug deve...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis and optimization of 2-Methylbenzylsuccinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you maximize your reaction yield and purity.
Q1: My overall reaction yield for 2-Methylbenzylsuccinic acid is consistently low. What are the universal parameters I should investigate first?
A1: Low yield is a common issue that often stems from foundational experimental conditions rather than the specific reaction pathway. Before making significant changes to your chosen synthesis route, meticulously review the following universal parameters:
Reagent Purity and Stoichiometry: Ensure the purity of your starting materials, particularly the 2-methylbenzyl halide or aldehyde and the succinic acid derivative. Verify the exact molar ratios; even small deviations can favor side reactions.
Solvent Quality: Use anhydrous solvents, especially for reactions involving strong bases or organometallics like Grignard reagents. The presence of water can quench reagents and lead to significant yield loss.
Atmospheric Control: Many of the strong bases (e.g., LDA, NaH) and intermediates (e.g., Grignard reagents, enolates) are sensitive to oxygen and moisture. Ensure your reaction is conducted under a dry, inert atmosphere (Nitrogen or Argon). All glassware should be flame- or oven-dried immediately before use.[1]
Temperature Management: Precise temperature control is critical. Exothermic additions should be performed slowly at reduced temperatures (e.g., 0 °C or -78 °C) to prevent side reactions. Conversely, some reactions may require heating to proceed to completion. Use a reliable thermometer and a controlled-temperature bath.
Reaction Monitoring: Do not rely solely on reaction time. Actively monitor the reaction's progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion and avoid product degradation from prolonged reaction times or heating.
Q2: I am attempting the synthesis via alkylation of a succinate dianion, but my yields are poor and I see multiple products. How can I optimize this method?
A2: The alkylation of a succinate dianion is a powerful and direct method for preparing monosubstituted succinic acids.[1] Success hinges on the clean and complete formation of the dianion and preventing side reactions like self-condensation or di-alkylation.
Core Causality: The primary challenge is generating the dianion quantitatively without it reacting with itself or the monoanion being alkylated. Using a mono-ester with a bulky protecting group, like tert-butyl, is a key strategic choice. The dianion of mono-tert-butyl succinate is more soluble in common ethereal solvents (like THF), which minimizes self-condensation. Furthermore, the tert-butyl ester is easily cleaved under acidic conditions post-alkylation.[1]
Troubleshooting & Optimization Steps:
Base Selection and Stoichiometry: Use a strong, non-nucleophilic base. Lithium diisopropylamide (LDA) is ideal. It is critical to use slightly more than two full equivalents (e.g., 2.2 equivalents) to ensure complete conversion to the dianion.[1] Incomplete deprotonation is a major source of mixed products.
Dianion Formation: Prepare the LDA solution in situ or use a fresh, properly titrated commercial solution. Add the mono-tert-butyl succinate dropwise to the LDA solution at low temperature (e.g., -78 °C) and allow it to stir for a sufficient time (e.g., 30-60 minutes) to ensure complete dianion formation before adding the electrophile.
Electrophile Addition: Add the 2-methylbenzyl halide (bromide is typically more reactive than chloride) slowly to the cold dianion solution. A rapid, exothermic addition can lead to side reactions.
Work-up and Hydrolysis: After the reaction is complete (as determined by TLC), quench it carefully with a proton source (e.g., saturated aqueous NH₄Cl). For the final hydrolysis of the tert-butyl ester, Trifluoroacetic Acid (TFA) in Dichloromethane (CH₂Cl₂) is highly effective and provides the desired diacid in excellent yields.[1]
Experimental Protocols
Protocol 1: Synthesis of 2-Methylbenzylsuccinic Acid via Dianion Alkylation
This protocol is adapted from a general and effective method for preparing monosubstituted succinic acids.[1]
Step A: Preparation of Mono-tert-butyl succinate (2)
To a solution of succinic anhydride (1.0 eq) in anhydrous THF, add tert-butanol (1.1 eq).
The reaction is typically slow and may be gently warmed or catalyzed by a non-nucleophilic base if necessary.
Monitor by TLC until completion. Purify by chromatography to yield the monoester.
Step B: Alkylation of the Dianion (3)
In a flame-dried, three-necked flask under Argon, prepare a solution of LDA (2.2 eq) in anhydrous THF. Cool the solution to -78 °C.
Slowly add a solution of mono-tert-butyl succinate (1.0 eq) in anhydrous THF to the LDA solution. Stir at -78 °C for 1 hour.
Add a solution of 2-methylbenzyl bromide (1.05 eq) in anhydrous THF dropwise. Maintain the temperature at -78 °C.
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor consumption of the starting material by TLC.
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purify the resulting crude ester (3) by flash column chromatography (e.g., 50% EtOAc in hexanes).
Step C: Hydrolysis to 2-Methylbenzylsuccinic acid (4)
Dissolve the purified ester (3) in CH₂Cl₂ (approx. 0.1 M).
Add Trifluoroacetic acid (TFA, ~10-20 eq) to the solution.
Stir at room temperature for 24 hours.
Concentrate the mixture in vacuo and purify by flash chromatography or recrystallization to yield the final product.
Data Presentation
Table 1: Troubleshooting Guide for Common Synthesis Issues
Symptom
Potential Cause
Recommended Action
Supporting Source
No Reaction / Low Conversion
Inactive base or Grignard reagent.
Use fresh, properly prepared/titrated LDA or activate magnesium for Grignard synthesis. Ensure all reagents and solvents are strictly anhydrous.
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: #PUR-2MBSA-001
Subject: Optimization of Isolation and Purification Protocols for 2-Methylbenzylsuccinic Acid
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Status: Open[1][2][3]
Welcome to the Technical Support Center
You are likely working with 2-Methylbenzylsuccinic acid (CAS: 19263-11-7), a critical dicarboxylic acid intermediate often associated with the synthesis of meglitinide analogues (e.g., Mitiglinide) or as a specific inhibitor in enzymatic studies.[1][2][3]
Crude reaction mixtures—typically from a Stobbe condensation followed by hydrolysis/reduction—often present as dark, viscous oils or sticky solids.[3] These contain unreacted 2-methylbenzaldehyde, mono-ester byproducts, and inorganic salts.[1][2][3]
This guide prioritizes purity over yield in the first pass, using self-validating chemical extractions followed by physical recrystallization.[1][2][3]
Phase 1: The "Chemical Wash" (Acid-Base Extraction)[1][2]
The Issue: The crude material is dark/tarry and contains non-acidic organic impurities (unreacted aldehydes).
The Fix: Exploiting the dicarboxylic acid functionality (
) to separate it from neutral organics.
Protocol 1.0: Selective pH Extraction
Dissolution: Dissolve the crude oil/solid in Ethyl Acetate (EtOAc) . Use roughly 10 mL per gram of crude.[1][3]
Base Extraction (The Critical Step):
Extract the organic layer with 10% aqueous Sodium Bicarbonate (
) .
Why Bicarbonate? Strong bases like NaOH can hydrolyze any residual ester impurities into the aqueous layer, contaminating your product. Bicarbonate is strong enough to deprotonate the succinic acid (forming the soluble carboxylate salt) but weak enough to leave most esters and aldehydes in the organic layer.[2]
The Wash:
Keep the Aqueous Layer (contains your product).
Discard the Organic Layer (contains aldehydes/neutrals).
Optional Polish: Wash the aqueous layer once with fresh Ether or EtOAc to remove trapped neutrals.[2]
Observation: The product should precipitate as a white/off-white solid.[1][2][3] If it oils out here, see Phase 2.[3]
Visual Workflow: Acid-Base Logic
Caption: Separation logic exploiting the acidity of the succinic backbone to remove neutral impurities.[1][2][3][4]
Phase 2: Recrystallization (The Final Polish)
The Issue: The precipitated solid is off-white or has a melting range >2°C wide.
The Fix: Recrystallization using a binary solvent system.[3]
Solvent Selection Table
Solvent System
Suitability
Notes
Ethyl Acetate / Hexane
Excellent
Primary Recommendation.[1][2][3] Good recovery; Hexane acts as the anti-solvent.[3]
Ethanol / Water
Good
Classic for dicarboxylic acids.[3] Risk of esterification if heated too long.[3]
Toluene
Moderate
Requires higher heat; good for removing tarry non-polars.[3]
Water
Poor
Low solubility even at boil due to the lipophilic 2-methylbenzyl group.[1][2][3]
Protocol 2.0: The EtOAc/Hexane Method
Dissolution: Place the dried solid in a flask. Add minimum boiling Ethyl Acetate until just dissolved.
Anti-Solvent Addition: Remove from heat. Add Hexane (or Heptane) dropwise until a faint, persistent cloudiness appears.[3]
Clarification: Add 1-2 drops of EtOAc to clear the solution again.[1][2][3]
Crystallization: Allow to cool to room temperature slowly (undisturbed), then move to 4°C.
Troubleshooting Guide: "It's Oiling Out!"
Symptom: Instead of crystals, the product separates as a separate oil layer at the bottom of the flask.
Cause: The melting point of the solvated impurity-laden compound is lower than the boiling point of the solvent mixture (Liquid-Liquid Phase Separation).[1][2]
The "Oiling Out" Rescue Protocol:
Re-heat the mixture until the oil dissolves back into a single phase.
Add a Seed Crystal: If you have any solid pure material, add a tiny speck.[1][3]
Scratch the Glass: Use a glass rod to scratch the inner wall of the flask at the interface.[2]
The "Trituration" Trick: If it oils out upon cooling, decant the supernatant solvent. Add fresh Pentane or Hexane to the oil and grind it with a spatula. This often forces the oil to solidify into a powder.[3]
Visual Workflow: Recrystallization Decision Tree
Caption: Logic flow for handling common crystallization failures (oiling out).
Phase 3: Advanced Impurity Profiling (FAQs)
Q: My HPLC shows a peak at RRT 1.15. What is it?A: This is likely the Mono-Ethyl Ester (if ethanol was used in the Stobbe condensation).[1][3]
Diagnosis: Check the reaction pH.[3] If hydrolysis wasn't aggressive enough (e.g., pH > 10, reflux > 4h), the mono-ester persists.[1][2]
Fix: Dissolve product in 10% NaOH and reflux for 2 hours, then re-acidify. This forces complete hydrolysis to the di-acid.[1][2][3]
Q: The product is pink/brown. How do I remove color?A: This is oxidized phenolic or aldehydic residue.[1][3]
Fix: During the Acid-Base extraction (Phase 1), treat the basic aqueous layer with Activated Charcoal (5% w/w).[1][2] Stir for 30 mins, filter through Celite, then acidify.
Q: Can I use the Anhydride route?A: Yes. If the acid is impossible to purify, reflux the crude acid in Acetyl Chloride or Acetic Anhydride for 1 hour.
Mechanism:[1][3][4][5][6] This converts the di-acid to 2-methylbenzylsuccinic anhydride .[1][2][3]
Benefit: The anhydride often crystallizes much better (from ether/hexane) than the acid. Once pure, hydrolyze it back to the acid with boiling water.[2]
Technical Support Center: Resolving Solubility Challenges with 2-Methylbenzylsuccinic Acid
This technical guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 2-Methylbenzylsuccinic acid. It provides a comprehensive, in-depth resource structured...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 2-Methylbenzylsuccinic acid. It provides a comprehensive, in-depth resource structured as a series of frequently asked questions (FAQs) and troubleshooting guides. The methodologies described are grounded in established scientific principles to ensure reliable and reproducible results.
Introduction to 2-Methylbenzylsuccinic Acid and its Solubility Profile
2-Methylbenzylsuccinic acid is a dicarboxylic acid with a molecular weight of 222.24 g/mol and a chemical formula of C12H14O4. Its structure, featuring both a hydrophobic benzyl group and hydrophilic carboxylic acid moieties, results in limited aqueous solubility, a common challenge in experimental and developmental settings. An understanding of its physicochemical properties is crucial for overcoming these solubility hurdles.
Q1: Why is my 2-Methylbenzylsuccinic acid not dissolving in water?
A1: 2-Methylbenzylsuccinic acid has limited aqueous solubility due to the presence of the non-polar 2-methylbenzyl group. As a dicarboxylic acid, its solubility is also highly dependent on the pH of the aqueous solution. At a neutral pH, the carboxylic acid groups are only partially ionized, limiting their interaction with water molecules.
Q2: I'm observing inconsistent results in my experiments. Could this be related to solubility?
A2: Absolutely. Poor solubility can lead to several issues that affect experimental reproducibility. These include:
Inaccurate concentration: If the compound is not fully dissolved, the actual concentration in your solution will be lower than intended.
Precipitation: Changes in temperature or solvent composition during an experiment can cause the compound to precipitate out of solution.
Reduced bioavailability/activity: In biological assays, undissolved particles may not be readily available to interact with cells or enzymes, leading to an underestimation of the compound's activity.
Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I be concerned about?
A3:
Kinetic solubility is the concentration of a compound that can be dissolved from a high-concentration stock solution (often in DMSO) when added to an aqueous buffer. It represents the solubility of the compound before it has had time to form a stable crystalline solid.[4][5][6]
Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution in the presence of its solid form. This is considered the "true" solubility.[4][5][6]
For initial screening and early-stage experiments, kinetic solubility is often sufficient. However, for formulation development and late-stage studies, understanding the thermodynamic solubility is critical.
Troubleshooting Guides: A Step-by-Step Approach to Enhancing Solubility
This section provides detailed troubleshooting guides to address common solubility issues with 2-Methylbenzylsuccinic acid. Each guide includes the scientific rationale behind the proposed solution and a step-by-step experimental protocol.
Troubleshooting Workflow for Solubility Enhancement
Caption: A decision-making workflow for systematically addressing solubility issues.
Guide 1: pH Modification
Scientific Rationale:
2-Methylbenzylsuccinic acid is a dicarboxylic acid, meaning it has two acidic protons that can be donated at different pH values. The solubility of such compounds in aqueous solutions is significantly influenced by the pH. According to the Henderson-Hasselbalch equation, as the pH of the solution increases above the pKa values of the carboxylic acid groups, the compound will deprotonate to form its more soluble carboxylate salt forms.[7][8][9][10] For a dicarboxylic acid, the solubility will increase significantly as the pH rises above the second pKa value, where the dianionic species predominates.
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate buffers for pH 2-6 and phosphate buffers for pH 6-8).
Sample Preparation: Add an excess amount of 2-Methylbenzylsuccinic acid to a known volume of each buffer in separate vials. Ensure there is undissolved solid at the bottom of each vial.
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. This is a key step for determining thermodynamic solubility.
Sample Collection and Filtration: Carefully withdraw a sample from the supernatant of each vial, ensuring no solid particles are transferred. Filter the sample through a 0.22 µm syringe filter to remove any remaining undissolved solid.
Quantification: Analyze the concentration of the dissolved 2-Methylbenzylsuccinic acid in the filtrate using a suitable analytical method such as UV-Vis spectroscopy or HPLC.[5][11][12][13][14]
UV-Vis Spectroscopy: Prepare a standard curve of 2-Methylbenzylsuccinic acid in a suitable solvent. Dilute the filtered samples and measure their absorbance at the wavelength of maximum absorbance (λmax).[15][16]
HPLC: Develop an appropriate HPLC method with a suitable column and mobile phase to separate and quantify 2-Methylbenzylsuccinic acid.[13][14][17][18]
Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) against the pH of the buffer to generate a pH-solubility profile.
Guide 2: Co-solvency
Scientific Rationale:
Co-solvency is a widely used technique to enhance the solubility of poorly water-soluble compounds by adding a water-miscible organic solvent (co-solvent) to the aqueous solution.[19][20] The co-solvent works by reducing the polarity of the solvent system, thereby decreasing the interfacial tension between the hydrophobic solute and the solvent. This allows for better solvation of the non-polar regions of the 2-Methylbenzylsuccinic acid molecule. Common co-solvents include ethanol, propylene glycol, polyethylene glycols (PEGs), and dimethyl sulfoxide (DMSO).
Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400).
Preparation of Co-solvent Mixtures: Prepare a series of co-solvent/water mixtures at different ratios (e.g., 10%, 20%, 30%, 40%, 50% v/v co-solvent in water).
Solubility Determination: Following the same procedure as the pH-dependent solubility determination (Guide 1, steps 2-5), measure the solubility of 2-Methylbenzylsuccinic acid in each co-solvent mixture.
Data Analysis: Plot the solubility of 2-Methylbenzylsuccinic acid against the percentage of co-solvent in the mixture. This will help identify the most effective co-solvent and the optimal concentration range.
Co-solvent System (v/v)
Expected Solubility Trend
Ethanol/Water
Moderate increase
Propylene Glycol/Water
Moderate increase
PEG 400/Water
Significant increase
DMSO/Water
High increase (for research purposes)
Guide 3: Salt Formation
Scientific Rationale:
For ionizable compounds like 2-Methylbenzylsuccinic acid, forming a salt is a highly effective method to improve aqueous solubility and dissolution rate.[1][21][22] By reacting the acidic carboxylic acid groups with a suitable base (counter-ion), a salt is formed which generally has a higher solubility than the free acid form. The choice of the counter-ion is critical as it can influence the salt's solubility, stability, and hygroscopicity.
Experimental Protocol: Salt Formation and Solubility Evaluation
Counter-ion Selection: Select a range of pharmaceutically acceptable bases (e.g., sodium hydroxide, potassium hydroxide, calcium hydroxide, tromethamine, L-arginine).
Salt Synthesis (Small Scale):
Dissolve 2-Methylbenzylsuccinic acid in a suitable organic solvent (e.g., ethanol, acetone).
Add an equimolar amount of the chosen base (dissolved in a minimal amount of water or the same organic solvent if possible).
Stir the mixture at room temperature or with gentle heating to induce salt formation and precipitation.
Isolate the resulting solid by filtration, wash with a small amount of the organic solvent, and dry under vacuum.
Characterization: Confirm the formation of the salt using analytical techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
Solubility Determination: Measure the aqueous solubility of each salt form using the shake-flask method described in Guide 1 (using purified water as the solvent).
Stability Assessment: Evaluate the physical and chemical stability of the most promising salt forms under different temperature and humidity conditions.
Guide 4: Particle Size Reduction (Micronization)
Scientific Rationale:
The dissolution rate of a solid is directly proportional to its surface area, as described by the Noyes-Whitney equation.[23] By reducing the particle size of 2-Methylbenzylsuccinic acid through micronization, the surface area available for solvent interaction is significantly increased, leading to a faster dissolution rate.[24][25][26] While micronization does not change the thermodynamic solubility, it can be crucial for applications where rapid dissolution is required.
Micronization Techniques:
Jet Milling: This technique uses high-velocity streams of gas to cause particle-to-particle collisions, resulting in very fine particles (typically <10 µm).[24][25]
Mechanical Milling: This involves the use of hammers or pins to break down particles.[26]
Considerations for Micronization:
Micronization is a specialized process that often requires dedicated equipment.
The resulting fine powder may have altered flow properties and can be prone to aggregation.
It is important to assess the impact of micronization on the crystallinity of the material.
If you have access to micronization equipment, a systematic study can be performed to evaluate the effect of different particle size distributions on the dissolution rate of 2-Methylbenzylsuccinic acid.
Analytical Methods for Solubility Determination
A reliable analytical method is essential for accurately quantifying the solubility of 2-Methylbenzylsuccinic acid.
Workflow for Analytical Method Selection
Caption: A guide for choosing the appropriate analytical technique for solubility measurement.
References
AGC Pharma Chemicals. What is Micronization?. [Link]
Figueirido, F., Del Buono, G. S., & Levy, R. M. (1996). Prediction of pKa Shifts without Truncation of Electrostatic Interactions: An Explicit Solvent Calculation for Succinic Acid. The Journal of Physical Chemistry, 100(13), 5373–5378. [Link]
Inke. From Particle Size to Performance: Understanding API Micronization for Inhalable Drugs. [Link]
Flarer SA. Micronization's relevance in API production. [Link]
ResearchGate. How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. [Link]
Pharmacy Freak. Structure and uses of succinic acid MCQs With Answer. [Link]
David Publishing. Micronization and Nanoization of Active Pharmaceutical Ingredients. [Link]
Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(4), 307-315. [Link]
Al-Kassas, R., & Al-Gohary, O. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 7(1), 1-11. [Link]
Roseman, T. J., & Yalkowsky, S. H. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362. [Link]
Chen, Y. C., & Zuo, Z. (2018). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. Crystals, 8(6), 238. [Link]
Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-548. [Link]
Al-Tikrity, E. T., & Abbott, A. P. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 300, 122883. [Link]
Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(8), 3165–3172. [Link]
PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]
PubMed. Kinetic solubility: Experimental and machine-learning modeling perspectives. [Link]
ResearchGate. Application of the Henderson-Hasselbalch Equation to Solubility Determination. [Link]
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
ResearchGate. Estimating successive pKa values of polyprotic acids from ab initio molecular dynamics using metadynamics: The dissociation of phthalic acid and its isomers. [Link]
ResearchGate. Principles of Salt Formation. [Link]
Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. [Link]
Cheméo. Chemical Properties of Succinic acid, 2-methylhex-3-yl 2-nitrobenzyl ester. [Link]
Agilent. The Basics of UV-Vis Spectrophotometry. [Link]
Chrom Tech, Inc. HPLC Chromatography Solutions Guide. [Link]
ManTech Publications. A Review of the Solubility Enhancement by Using a Co-Solvency Method. [Link]
Technical Support Center: Optimizing Enantiomeric Excess in 2-Methylbenzylsuccinic Acid Synthesis
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical bottleneck in the synthesis of 2-methylbenzylsuccinic...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical bottleneck in the synthesis of 2-methylbenzylsuccinic acid: maintaining and improving enantiomeric excess (ee) during the asymmetric hydrogenation of its precursor, 2-(2-methylbenzylidene)succinic acid.
This guide bridges theoretical organometallic mechanisms with field-proven benchtop solutions to ensure your synthetic workflows are robust, scalable, and self-validating.
Part 1: Troubleshooting Guides & FAQs
Q1: Why is the enantiomeric excess (ee) of my 2-methylbenzylsuccinic acid plateauing at 70-80% despite using a high-purity Rh-DuPhos or Rh-BPPM catalyst?Causality & Solution: The asymmetric hydrogenation of alkylidenesuccinic acids relies heavily on the coordinating ability of the substrate's carboxylate group to the rhodium metal center[1]. If the substrate is in its fully protonated diacid form, the coordination is weak, leading to a loose transition state and poor stereocontrol.
Actionable Fix: Add a stoichiometric amount of a non-nucleophilic base, such as triethylamine (NEt
), to deprotonate the carboxylic acid[2]. The resulting carboxylate acts as a strong directing group, locking the substrate into a rigid chelate with the chiral Rh-complex. This rigidity differentiates the activation energies of the two diastereomeric transition states, reliably boosting the ee from ~75% to >94%[1].
Q2: I am observing a mixture of products and a severe drop in ee during scale-up from 1g to 100g. What is causing this?Causality & Solution: Scale-up often suffers from poor hydrogen gas mass transfer. When H
availability at the catalyst surface is starved, the intermediate alkyl-rhodium species undergoes -hydride elimination rather than reductive elimination. This reversible process causes E/Z isomerization of the 2-methylbenzylidenesuccinic acid double bond. Because chiral catalysts are highly specific to one geometric isomer (usually the E-isomer), the formation of the Z-isomer leads to the opposite enantiomer, plummeting the overall ee.
Actionable Fix: Increase the agitation rate (e.g., >1000 rpm), use baffled reactors, and ensure optimal H pressure (typically 40 psi). Do not arbitrarily increase pressure beyond 60 psi, as extreme H pressure can alter the rate-determining step and bypass the enantio-determining coordination phase.
Q3: How do I ensure the stereochemical integrity of the starting material before hydrogenation?Causality & Solution: The starting material is typically synthesized via a Stobbe condensation, which can yield a mixture of E and Z isomers. If you carry a mixed-isomer batch into the asymmetric hydrogenation, the chiral catalyst will yield a low-ee mixture because the spatial orientation of the bulky 2-methylphenyl group differs drastically between isomers, leading to mismatched chiral induction[3].
Actionable Fix: Purify the starting material via selective crystallization (e.g., from toluene/ethyl acetate) to ensure >99% isomeric purity (E-isomer) before subjecting it to hydrogenation.
Part 2: Quantitative Data & Parameter Optimization
The following table summarizes the causal relationship between reaction parameters and the resulting conversion and enantiomeric excess.
Table 1: Effect of Reaction Parameters on Asymmetric Hydrogenation
Entry
Catalyst System
Additive
H Pressure (psi)
Conversion (%)
Enantiomeric Excess (ee %)
Mechanism of Action / Failure
1
[Rh(COD)(R,R-DuPhos)]BF
None
40
>99
78
Weak coordination (loose transition state).
2
[Rh(COD)(R,R-DuPhos)]BF
NEt (1.0 eq)
40
>99
96
Strong carboxylate chelation (rigid TS).
3
[Rh(COD)(R,R-DuPhos)]BF
NEt (1.0 eq)
15 (Low)
65
82
H starvation leading to E/Z isomerization.
4
[Rh(COD)(R,R-DiPAMP)]BF
NEt (1.0 eq)
40
>99
92
Effective alternative ligand system.
Part 3: Validated Experimental Protocol
Self-Validating Methodology: Asymmetric Hydrogenation of (E)-2-(2-Methylbenzylidene)succinic acid
Substrate Preparation & Isomeric Validation:
Dissolve 10.0 g of (E)-2-(2-methylbenzylidene)succinic acid in 100 mL of anhydrous, degassed methanol.
Validation Check: Run a quick
H-NMR to confirm >99% E-isomer purity before proceeding.
Base Addition:
Add 1.05 equivalents of triethylamine (NEt
) dropwise to the solution to form the mono-carboxylate directing group[2]. Stir for 15 minutes.
Catalyst Preparation (Glovebox):
In an argon-filled glovebox, prepare a solution of[Rh(COD)(R,R-DuPhos)]BF
(0.1 mol%) in 10 mL of degassed methanol.
Reaction Setup:
Transfer the substrate and catalyst solutions to a high-pressure Parr reactor under a continuous argon stream.
Hydrogenation:
Purge the reactor with H
three times. Pressurize to exactly 40 psi H.
Stir vigorously (1000 rpm) at 25°C for 12 hours to prevent mass-transfer limitations.
In-Process Control (IPC) & Self-Validation:
Pull a 100 µL aliquot, derivatize with trimethylsilyldiazomethane to form the dimethyl ester, and analyze via chiral GC.
Decision Gate: If conversion is >99% and ee is >95%, proceed to workup. If incomplete, re-pressurize and extend the reaction time by 4 hours.
Workup & Isolation:
Vent the reactor safely. Acidify the mixture with 1M HCl to pH 2 to fully protonate the product[3].
Extract with ethyl acetate (3 x 50 mL), dry over MgSO
, and concentrate in vacuo to yield (S)-2-methylbenzylsuccinic acid.
Part 4: Diagnostic Workflow Visualization
Troubleshooting workflow for resolving low enantiomeric excess in asymmetric hydrogenation.
References
In-silico Study of Molecular Properties, Bioactivity and Toxicity of 2-(Substituted benzylidene)succinic acids and Some Selected Anti-Inflammatory Drugs (Citing: Asymmetric Hydrogenation of 2-Benzylidenesuccinic Acid...). International Journal of Pharmaceutical Sciences and Drug Research. 2
An In-depth Technical Guide to the Chirality and Stereochemistry of (S)-2-Benzylsuccinic Anhydride . Benchchem. 3
Author: BenchChem Technical Support Team. Date: March 2026
Ticket System Status: 🟢 OPERATIONAL
Current Topic: Cyclization Side Reactions (Succinimide/Anhydride Formation)
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Welcome to the Technical Support Center
You are likely here because your succinic acid derivative—whether a peptide residue, a linker, or a small molecule intermediate—has undergone an unexpected cyclization.
Succinic acid derivatives possess a unique thermodynamic and kinetic propensity to form 5-membered rings (succinimides or succinic anhydrides). This "neighboring group participation" is the root cause of the three most common failure modes in drug development workflows involving this moiety:
Aspartimide Formation during peptide synthesis (SPPS).
Unwanted Anhydride Cyclization during mono-functionalization.
Friedel-Crafts Acylation Stalling due to Lewis Acid complexation.[1]
Below are the specific troubleshooting modules for these issues.
Module 1: The Aspartimide Problem (Peptide Synthesis)
User Question:
"I am synthesizing a peptide with an Asp-Gly sequence. My mass spec shows a product -18 Da from the expected mass, and HPLC shows a split peak. Is this a deletion sequence?"
Scientist Response:
This is likely not a deletion. You are observing Aspartimide formation .
The -18 Da shift corresponds to the loss of H₂O when the aspartic acid side chain cyclizes onto the backbone amide nitrogen. The "split peak" occurs because the resulting succinimide ring is unstable to base; it hydrolyzes during workup to form a mixture of the desired
-aspartyl peptide and the undesired -aspartyl peptide (isoaspartate).
The Mechanism (Why it happens)
Under basic conditions (like Fmoc deprotection with piperidine), the backbone amide nitrogen is deprotonated. It attacks the side-chain ester (usually OtBu protected, but base removal can expose it), forming a 5-membered succinimide ring.
Figure 1: The Aspartimide pathway showing the critical cyclization step and subsequent racemization.
Diagnostic Checklist
Sequence Check: Does your peptide contain Asp-Gly, Asp-Ala, or Asp-Ser? (Glycine offers the least steric hindrance, making cyclization fastest).
Mass Spec: Do you see [M-18]? Or, if hydrolyzed, [M] (same mass) but with a retention time shift?
Reagents: Are you using standard 20% Piperidine/DMF?
Corrective Protocol: The "Acidic Brake" Method
To stop this, we must reduce the basicity of the deprotection cocktail without stopping the Fmoc removal.
Protocol: HOBt-Modified Deprotection
Prepare Solvent: Dissolve 0.1 M HOBt (Hydroxybenzotriazole) in your DMF.
Add Base: Add piperidine to a final concentration of 20% (v/v).
Mechanism of Action: The HOBt acts as an acidic buffer. It keeps the backbone amide protonated (preventing nucleophilic attack) while allowing the amine of the Fmoc group to react with piperidine.
Alternative High-Value Solution:
If the sequence is critical (e.g., GMP production), switch the protecting group from Fmoc-Asp(OtBu)-OH to Fmoc-Asp(OMpe)-OH . The 3-methylpent-3-yl (OMpe) group is bulkier and physically blocks the cyclization.
User Question:
"I am trying to make a mono-amide from succinic acid using EDC/NHS coupling. Instead of the mono-amide, I'm isolating succinimide byproducts or getting low yields due to cyclization. How do I force mono-functionalization?"
Scientist Response:
You are fighting entropy. Succinic acid derivatives love to form 5-membered cyclic anhydrides (or imides) upon activation. Once the anhydride forms, it is less reactive toward hindered amines and can hydrolyze back to the starting material during workup.
The Trap: Competitive Cyclization
When you activate one carboxylic acid of succinic acid (using EDC or HATU), the other carboxylic acid is perfectly positioned to attack the activated ester, ejecting the coupling agent and closing the ring to form succinic anhydride.
Troubleshooting Guide
Variable
Recommendation
Scientific Rationale
Stoichiometry
Use Succinic Anhydride as the starting material, not Succinic Acid.
It is easier to open a pre-formed ring with a nucleophile (amine/alcohol) than to selectively activate one end of a di-acid.
Catalyst
DMAP (0.1 eq) + Base (TEA/DIPEA)
DMAP attacks the anhydride to form a highly reactive N-acylpyridinium intermediate, which is then attacked by your nucleophile.
Temperature
0°C to Room Temp
High heat favors thermodynamic equilibration (often back to the imide/anhydride). Kinetic control at low temp favors ring opening.
Solvent
DCM or THF (Anhydrous)
Water competes with your amine for the anhydride, reverting it to succinic acid.
Protocol: Controlled Ring Opening (Mono-Amide Synthesis)
Use this method to guarantee 100% mono-selectivity.
Dissolution: Dissolve Succinic Anhydride (1.0 eq) in anhydrous DCM (0.1 M concentration).
Activation: Add DMAP (0.1 eq) and TEA (1.2 eq).
Addition: Add your amine (R-NH₂, 1.0 eq) dropwise at 0°C.
Monitoring: Warm to RT. Reaction is usually complete in <2 hours.
Workup: Wash with 1N HCl. The product (Succinic mono-amide) will be in the organic layer; unreacted succinic acid (if any) stays in the aqueous layer.
Module 3: Friedel-Crafts Acylation (The "Stalling" Reaction)
User Question:
"I'm using succinic anhydride in a Friedel-Crafts reaction with AlCl₃. The reaction starts but stops at 50% conversion, and I can't drive it to completion. Why?"
Scientist Response:
This is a classic stoichiometry trap. Unlike catalytic Friedel-Crafts alkylation, acylation is not catalytic .
The "Product Inhibition" Effect
The product of the reaction is a ketone (4-aryl-4-oxobutanoic acid). This ketone has a carbonyl oxygen that is a strong Lewis base. It complexes with the AlCl₃ Lewis acid.[2][3]
Result: For every molecule of product formed, one molecule of catalyst is "poisoned" (sequestered).
Requirement: You need at least 2.2 to 3.0 equivalents of AlCl₃.
1 eq to open the succinic anhydride.
1 eq to complex the resulting ketone product.
Excess to drive kinetics.
Figure 2: The stoichiometry trap in Friedel-Crafts acylation using succinic anhydride.
Optimized Workflow
Solvent: Use Nitrobenzene or DCM . (Nitrobenzene is better for solubility of the AlCl₃ complex).
Order of Addition:
Suspend AlCl₃ (3.0 eq) in solvent.
Add Succinic Anhydride (1.0 eq). Allow to complex (15 min).
recrystallization solvents for high-purity 2-Methylbenzylsuccinic acid
Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, chemists, and drug development professionals troubleshoot and optimize the recrys...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, chemists, and drug development professionals troubleshoot and optimize the recrystallization of 2-Methylbenzylsuccinic acid. This dicarboxylic acid presents unique solubility challenges due to the competing physical properties of its lipophilic tolyl group and its highly polar hydrogen-bonding core [4].
Below, you will find our field-validated troubleshooting FAQs, quantitative solubility data, and a self-validating experimental protocol designed to ensure high-purity yields.
I. Troubleshooting Guide & FAQs
Q1: My product is "oiling out" (forming a biphasic liquid) instead of crystallizing in the Ethyl Acetate/Hexane system. How do I fix this?A: Oiling out (liquid-liquid phase separation) occurs when the solute's concentration exceeds its solubility limit at a temperature above its melting point in that specific solvent mixture, or when the anti-solvent is added too rapidly, breaching the metastable zone. 2-Methylbenzylsuccinic acid is particularly prone to this because its lipophilic aromatic ring readily associates with hexane, while the dicarboxylic acid moiety resists it, creating a coacervate phase rather than a rigid crystal lattice.
The Fix: Reheat the mixture until it forms a single, clear phase. Add 5–10% more of the primary solvent (ethyl acetate) to lower the saturation temperature. Cool the solution much more slowly (e.g., 5°C/hour) and introduce seed crystals just below the saturation temperature. Seeding bypasses the high thermodynamic energy barrier for primary nucleation, forcing the molecules to deposit onto the crystal lattice rather than forming an oil.
Q2: I am trying to isolate the (S)-enantiomer. Is Ethyl Acetate/Hexane still the best recrystallization system?A: No. For chiral resolution, an Ethanol/Water system is vastly superior [1]. When resolving (S)-2-Methylbenzylsuccinic acid using a chiral amine (such as (R)-1-phenylethylamine), the resulting diastereomeric salts form a quasi-two-dimensional net-like structure driven by hydrogen bonding between the acetate anions and protonated amino groups [3]. Ethanol facilitates this complex hydrogen-bonding network much better than ethyl acetate, and water acts as a highly controllable anti-solvent to drive the precipitation of the less soluble diastereomer [2].
Q3: Can I recover the (S)-enantiomer from the mother liquor if it contains an excess of the unwanted (R)-enantiomer?A: Yes. You do not need to discard the mother liquor. You can perform a base-catalyzed racemization of the remaining (R)-enantiomer. By treating the mother liquor with an alkaline aqueous solution (such as NaOH or KOH) and adding EDTA, the mixture can be heated to 50–60°C to effectively racemize the chiral center [2]. After acidifying the solution, the racemic 2-Methylbenzylsuccinic acid can be extracted with ethyl acetate and subjected to another round of chiral resolution.
II. Quantitative Solvent Data
Understanding the thermodynamic role of your solvents is critical. Ethyl acetate acts as a hydrogen-bond acceptor, disrupting the intermolecular dimerization of the dicarboxylic acid [1]. Hexane acts as a non-polar anti-solvent that forces the acid to self-associate.
Table 1: Solubility and Solvent Parameters for 2-Methylbenzylsuccinic Acid
Solvent System
Role
Boiling Point (°C)
Relative Solubility
Mechanistic Remarks
Ethyl Acetate
Primary Solvent
77.1
High (>100 mg/mL)
Disrupts H-bonding of dicarboxylic acids; excellent for monomeric dissolution.
Optimal for diastereomeric salt resolution and hydrogen-bond networking.
Water
Anti-Solvent
100.0
Low
Highly polar; prone to forming solvates/hydrates with the acid[1].
Toluene
Reaction Solvent
110.6
Moderate
Typically used upstream during anhydride intermediate formation.
III. Self-Validating Experimental Protocol
Workflow: High-Yield Recrystallization via Solvent/Anti-Solvent Method
This protocol utilizes an Ethyl Acetate/Hexane system to purify racemic 2-Methylbenzylsuccinic acid. It is designed as a self-validating system; specific visual checkpoints guarantee that the physical chemistry of the solution is behaving as intended.
Step 1: Dissolution. Suspend 10.0 g of crude 2-Methylbenzylsuccinic acid in 15 mL of ethyl acetate in a round-bottom flask.
Step 2: Heating. Heat the mixture to 60–65°C under constant stirring until complete dissolution is achieved. Causality: Heat increases the kinetic energy of the solvent molecules, overcoming the lattice energy of the crude solid.
Step 3: Anti-Solvent Addition. Slowly add warm hexane (approx. 40–50 mL) dropwise via an addition funnel. Stop the addition immediately when the solution exhibits a faint, persistent turbidity.
Check: If the solution turns milky white instantly upon hexane addition, the metastable zone has been breached, resulting in oiling out. Reheat immediately to clarify. A proper supersaturated solution should exhibit only a faint, bluish opalescence.
Action: Add 10 mg of pure crystalline 2-Methylbenzylsuccinic acid as seed crystals. Hold the temperature at 50°C for 30 minutes. Causality: This "annealing" phase prevents the rapid precipitation of amorphous material, allowing the thermodynamically favored crystal lattice to form and actively exclude impurities.
Step 5: Cooling. Cool the flask at a controlled rate of 5°C per hour down to 20°C, then transfer to an ice bath (4°C) for 2 hours to maximize yield.
Step 6: Isolation. Filter the resulting colorless crystals under vacuum. Wash the filter cake with 15 mL of ice-cold ethyl acetate/hexane (1:9 v/v). Causality: The wash solvent ratio must match the final composition of the mother liquor to wash away surface impurities without re-dissolving the purified crystals [1].
Step 7: Drying. Dry the crystals in a vacuum oven at 40°C for 12 hours to a constant weight.
IV. Process Visualization
Below is the logical decision-tree for troubleshooting the recrystallization workflow.
Workflow for troubleshooting 2-Methylbenzylsuccinic acid recrystallization.
V. References
EP0967204A1 - Process for producing benzylsuccinic acid derivatives. Google Patents. 1
CN105418401A - Preparation method of (S)-2-benzylsuccinic acid. Google Patents. 2
The crystal structure of 2-benzylsuccinic acid, C11H12O6 Z. Kristallogr. - New Cryst. Struct. ResearchGate. 3
CAS 884-33-3: Benzylsuccinic acid. CymitQuimica. 4
Technical Support Center: Stabilizing 2-Methylbenzylsuccinic Acid
Welcome to the Advanced Applications Support Center. As drug development professionals and analytical chemists, you are likely aware that dicarboxylic acids present unique handling challenges.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Applications Support Center. As drug development professionals and analytical chemists, you are likely aware that dicarboxylic acids present unique handling challenges. 2-Methylbenzylsuccinic acid is particularly notorious for its thermal instability during routine laboratory processing.
This guide is engineered to provide you with a deep mechanistic understanding of its degradation pathways, alongside self-validating protocols to ensure the structural integrity of your compound from synthesis to formulation.
Mechanistic Overview: The Causality of Thermal Degradation
To prevent degradation, we must first understand the thermodynamics driving it. 2-Methylbenzylsuccinic acid does not simply "burn" or oxidize under standard thermal stress; it undergoes intramolecular dehydration .
Because the two carboxyl groups are separated by exactly two carbon atoms, they are perfectly positioned to form a thermodynamically favorable five-membered ring. When exposed to heat, one carboxyl oxygen acts as a nucleophile, attacking the adjacent carbonyl carbon. This nucleophilic acyl substitution expels a water molecule, yielding 2-methylbenzylsuccinic anhydride .
Computational studies on succinic acid derivatives demonstrate that this dehydration pathway has an activation energy barrier of approximately 51.0 kcal/mol [2]. While rapid, spontaneous dehydration typically occurs between 170°C and 210°C [1], prolonged exposure to lower temperatures (e.g., 50–80°C) during vacuum drying will also drive this reaction forward. According to Le Chatelier's principle, the continuous removal of the water byproduct under vacuum constantly shifts the equilibrium toward the cyclic anhydride. Furthermore, the steric bulk of the 2-methylbenzyl group accelerates this ring closure via the Thorpe-Ingold effect, compressing the angle between the carboxylate arms.
Visualizing the Degradation and Prevention Pathways
Fig 1. Mechanistic pathways of 2-Methylbenzylsuccinic acid degradation and targeted prevention strategies.
Troubleshooting Guide & FAQs
Q: After rotary evaporation, my purified 2-methylbenzylsuccinic acid turned into an insoluble oil/powder when reconstituted in aqueous assay buffers. What happened?A: This is the hallmark symptom of anhydride formation. The active di-acid is soluble in slightly alkaline aqueous buffers due to the ionization of its carboxyl groups. The resulting anhydride lacks these ionizable protons and is highly hydrophobic.
Self-Validating Fix: Take a small aliquot of the insoluble material and heat it gently in 0.1 M NaOH for 15–30 minutes. If it dissolves and remains in solution upon careful neutralization to pH 7.4, you have successfully hydrolyzed the anhydride back to the di-acid.
Q: My NMR spectra show a loss of carboxylic acid protons and a distinct chemical shift in the aliphatic signals after drying. Is my compound impure?A: Your compound is not impure; it has structurally morphed. The closure of the five-membered ring drastically alters the electronic environment of the adjacent methylene and methine protons, causing the shifts you observe.
Solution: Immediately cease heat-drying. Transition to lyophilization (Protocol A) to remove solvents without providing the thermal activation energy required for dehydration.
Q: Can I use a rotary evaporator at all?A: Yes, provided the water bath never exceeds 35°C. However, for total solvent removal, rotary evaporation should only be used to concentrate the sample, followed by lyophilization to achieve a dry powder.
Validated Experimental Protocols
To guarantee the integrity of 2-methylbenzylsuccinic acid, you must either bypass the thermal activation energy (Protocol A) or chemically alter the molecule to remove the reaction mechanism entirely (Protocol B).
Protocol A: Lyophilization (Thermal-Free Drying)
Purpose: Remove water via sublimation, keeping the thermal energy of the system well below the 51.0 kcal/mol threshold required for anhydride formation [2].
Solubilization: Dissolve the concentrated 2-methylbenzylsuccinic acid in a minimal volume of LC-MS grade water. If the free acid exhibits poor solubility, add up to 10% tert-butanol (t-BuOH). t-BuOH freezes completely and sublimates efficiently without causing esterification.
Shell-Freezing: Rotate the flask in a dry ice/acetone bath (-78°C) to freeze the solution along the walls. Causality: This maximizes the surface area of the ice matrix, exponentially speeding up sublimation and preventing localized melting during the run.
Sublimation: Attach the flask to a lyophilizer operating with a condenser temperature of <-50°C and a vacuum of <0.1 mbar. Run until constant mass is achieved (typically 24–48 hours).
Self-Validation Step: The final product should be a fluffy, highly electrostatic white powder. Re-dissolve 1 mg of the powder in 1 mL of D₂O. A completely clear solution instantly confirms the absence of the hydrophobic anhydride degradant.
Protocol B: Disodium Salt Conversion (For High-Temperature Processing)
Purpose: If your downstream workflow (e.g., spray drying, hot-melt extrusion) strictly requires high temperatures, you must convert the acid to its salt form. Deprotonating the carboxylic acids removes the electrophilic/nucleophilic dynamic required for dehydration. Transition metal and sodium succinate salts decompose to carbonates at extreme temperatures (>400°C) rather than forming anhydrides [3].
Suspension: Suspend the 2-methylbenzylsuccinic acid in chilled, deionized water (100 mg/mL).
Titration: Under continuous, vigorous stirring, titrate slowly with 1.0 M NaOH. Monitor the pH continuously.
Equilibration: Bring the pH to 8.5. Causality: The pKa values of substituted succinic acids are typically ~4.2 and ~5.6. A pH of 8.5 ensures >99.9% of the molecules are fully deprotonated into the disodium salt. The opaque suspension will clarify into a completely transparent solution.
Thermal Processing: This solution can now be safely spray-dried or rotary evaporated at elevated temperatures (up to 80°C) without any risk of ring closure.
Self-Validation Step: Conduct FT-IR spectroscopy on the resulting dried powder. The absence of a strong doublet at ~1860 cm⁻¹ and 1780 cm⁻¹ (characteristic of the cyclic anhydride C=O asymmetric and symmetric stretches) confirms absolute thermal stability.
Quantitative Data: Thermal Stability Profiles
Use the following table to benchmark your expected thermal boundaries and analytical readouts depending on the state of your compound.
Compound State
Melting/Decomp Point
Primary Thermal Degradation Pathway
Aqueous Solubility (pH 7.4)
2-Methylbenzylsuccinic Acid (Free Acid)
~160°C (melts & dehydrates)
Intramolecular dehydration to anhydride [1]
Moderate
2-Methylbenzylsuccinic Anhydride
~85°C (melts)
Sublimation / Decarboxylation at >200°C
Insoluble (Hydrolyzes slowly)
Disodium 2-Methylbenzylsuccinate
>400°C
Decomposition to sodium carbonate[3]
Extremely High
References
SUCCINIC ACID AND SUCCINIC ANHYDRIDE - 1. Introduction
Kirk-Othmer Encyclopedia of Chemical Technology (via softbeam.net)
Computational Study on Kinetics and Mechanisms of Unimolecular Decomposition of Succinic Acid and Its Anhydride
ResearchG
Thermal behaviour of succinic acid, sodium succinate and its compounds with some bivalent transitions metal ions in dynamic N2 and CO2 atmospheres
ResearchG
Optimization
Technical Support Center: Minimizing Byproduct Formation in Benzylsuccinic Acid Synthesis
Welcome to the Technical Support Center for benzylsuccinic acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of synthesiz...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for benzylsuccinic acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of synthesizing this important molecule. As a key intermediate in the production of various pharmaceuticals, achieving high purity and yield of benzylsuccinic acid is paramount. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize byproduct formation and optimize your synthetic strategy.
I. The Stobbe Condensation Route: A Practical Workhorse
The Stobbe condensation is a widely utilized method for the synthesis of benzylsuccinic acid, typically involving the reaction of diethyl succinate with benzaldehyde in the presence of a strong base.[1][2] While effective, this route is not without its challenges, primarily the formation of unwanted byproducts.
Q1: My Stobbe condensation is yielding a significant amount of benzoic acid and benzyl alcohol. What is causing this and how can I prevent it?
A1: The presence of benzoic acid and benzyl alcohol strongly indicates the occurrence of the Cannizzaro reaction, a common side reaction when an aldehyde without α-hydrogens, like benzaldehyde, is subjected to strong basic conditions.[2][3] In this disproportionation reaction, two molecules of benzaldehyde react to produce one molecule of benzyl alcohol and one molecule of benzoic acid.
Troubleshooting Strategies:
Choice of Base: The selection of the base is critical. While sodium ethoxide can be used, it is a strong enough base to promote the Cannizzaro reaction. The use of a bulkier and stronger, non-nucleophilic base like potassium tert-butoxide (t-BuOK) is highly recommended.[1] Potassium tert-butoxide is more effective at deprotonating the diethyl succinate to form the reactive enolate, thereby favoring the desired Stobbe condensation over the competing Cannizzaro reaction.[1]
Reaction Temperature: Maintain a low to moderate reaction temperature. The Cannizzaro reaction is often accelerated at higher temperatures. Starting the reaction at a lower temperature (e.g., 0-10 °C) and then allowing it to proceed at room temperature or with gentle warming can help to control the formation of these byproducts.[3]
Order of Addition: Slowly adding the benzaldehyde to the mixture of diethyl succinate and potassium tert-butoxide can help to keep the concentration of free benzaldehyde low, thus disfavoring the bimolecular Cannizzaro reaction.
Q2: I am observing a significant amount of a high-molecular-weight, viscous material in my reaction mixture. What is it and how do I avoid it?
A2: This is likely due to the self-condensation of diethyl succinate. Under strongly basic conditions, the enolate of diethyl succinate can react with another molecule of diethyl succinate in a Claisen-type condensation, leading to the formation of oligomeric or polymeric byproducts.[4]
Troubleshooting Strategies:
Base Strength and Stoichiometry: Using a very strong base like potassium tert-butoxide ensures a rapid and complete conversion of the diethyl succinate to its enolate, which then preferentially reacts with the more electrophilic benzaldehyde.[1] Ensure you are using at least one equivalent of the base.
Slow Addition of Succinate Ester: While less common, if self-condensation is a major issue, consider slowly adding the diethyl succinate to a mixture of the base and benzaldehyde. This keeps the concentration of the enolizable ester low at any given time.[5]
Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC). Prolonged reaction times after the consumption of benzaldehyde can lead to an increase in self-condensation products.
Visualizing the Reaction Pathways
Caption: Competing reaction pathways in the synthesis of benzylsuccinic acid via Stobbe condensation.
Optimized Protocol for Stobbe Condensation
This protocol is designed to maximize the yield of benzylsuccinic acid while minimizing byproduct formation.
Parameter
Recommended Condition
Rationale
Base
Potassium tert-butoxide (t-BuOK)
Strong, bulky base favors deprotonation of diethyl succinate and minimizes nucleophilic attack on benzaldehyde.[1]
Solvent
Anhydrous tert-butanol or THF
Ensures solubility of reactants and is compatible with the strong base. Anhydrous conditions are crucial.
Temperature
0 °C to room temperature
Lower initial temperature helps control exothermic reactions and suppress the Cannizzaro reaction.[3]
A slight excess of the succinate ester can help drive the reaction to completion.
Addition Order
Slow addition of benzaldehyde to a mixture of diethyl succinate and t-BuOK
Maintains a low concentration of benzaldehyde, reducing the rate of the Cannizzaro reaction.
Step-by-Step Methodology:
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
Reagent Preparation: In the flask, suspend potassium tert-butoxide (1.2 eq) in anhydrous tert-butanol. To the dropping funnel, add a solution of diethyl succinate (1.2 eq) and benzaldehyde (1.0 eq) in anhydrous tert-butanol.
Reaction: Cool the flask to 0 °C in an ice bath. Slowly add the contents of the dropping funnel to the stirred suspension of potassium tert-butoxide over 1-2 hours.
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the disappearance of benzaldehyde by TLC.
Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of cold water. Acidify the mixture with concentrated HCl until the pH is ~2.
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Hydrolysis: The resulting crude half-ester can be hydrolyzed to benzylsuccinic acid by refluxing with aqueous NaOH, followed by acidification.
Purification: The crude benzylsuccinic acid can be purified by recrystallization from hot water or a mixture of ethyl acetate and hexanes.[6]
II. Alternative Synthetic Routes and Their Challenges
While the Stobbe condensation is common, other synthetic routes can be employed. Each comes with its own set of potential byproducts that must be managed.
A. Friedel-Crafts Acylation
This method involves the reaction of benzene with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), followed by reduction of the resulting keto-acid.[7]
FAQs: Friedel-Crafts Acylation
Q3: My Friedel-Crafts acylation is giving a complex mixture of products. What are the likely side reactions?
A3: The primary challenges in this reaction are polysubstitution and the formation of isomers.
Polysubstitution: Although the initial acylation product is deactivated towards further substitution, under harsh conditions (high temperature, long reaction times, excess catalyst), a second acylation can occur.[8]
Isomer Formation: If a substituted benzene is used as the starting material, a mixture of ortho, meta, and para isomers can be formed. The product distribution is dependent on the directing effects of the substituent and the reaction conditions.[8]
Troubleshooting Strategies:
Stoichiometry: Use a 1:1 molar ratio of benzene to succinic anhydride.
Catalyst: Use at least one equivalent of AlCl₃ as it forms a complex with the product.[8]
Temperature Control: Maintain a low reaction temperature to minimize side reactions.
Solvent: Use an inert solvent like dichloromethane or carbon disulfide.[8]
Caption: Synthetic pathway and potential byproduct formation in the Friedel-Crafts acylation route.
B. Grignard Reaction
This approach typically involves the reaction of a benzylmagnesium halide (a Grignard reagent) with diethyl succinate or succinic anhydride.
FAQs: Grignard Reaction
Q4: My Grignard reaction is suffering from low yields and the formation of bibenzyl. What is happening?
A4: The formation of bibenzyl (1,2-diphenylethane) is a classic example of a Wurtz-type coupling byproduct in Grignard reagent synthesis.[9] This occurs when the newly formed benzylmagnesium halide reacts with unreacted benzyl halide.
Troubleshooting Strategies:
Slow Addition of Benzyl Halide: Add the benzyl halide solution dropwise to the magnesium turnings to maintain a low concentration of the halide.[9]
Temperature Control: Keep the reaction temperature low to moderate to control the exothermic Grignard formation and disfavor the coupling reaction.
Magnesium Activation: Ensure the magnesium surface is activated (e.g., with a crystal of iodine) to promote rapid formation of the Grignard reagent.[9]
Solvent Choice: Solvents like 2-methyltetrahydrofuran (2-MeTHF) have been shown to suppress Wurtz coupling compared to THF for benzylic Grignards.[4]
C. Malonic Ester Synthesis
This route involves the alkylation of diethyl malonate with a benzyl halide, followed by hydrolysis and decarboxylation.[10]
FAQs: Malonic Ester Synthesis
Q5: I am getting a significant amount of dibenzylmalonic acid as a byproduct. How can I improve the selectivity for the mono-alkylated product?
A5: The formation of the dialkylated product is a common issue in malonic ester synthesis.[9][11]
Troubleshooting Strategies:
Stoichiometry: Use a slight excess of the malonic ester relative to the base and the benzyl halide (e.g., 1.1 : 1.0 : 1.0 ratio of malonic ester:base:benzyl halide).[2]
Base Selection: Use a base that matches the ester to avoid transesterification (e.g., sodium ethoxide for diethyl malonate).[2]
Slow Addition: Slowly add the benzyl halide to the pre-formed enolate of the malonic ester.
III. Chiral Synthesis and Preventing Racemization
For many pharmaceutical applications, the enantiomerically pure form, particularly (S)-2-benzylsuccinic acid, is required. A common route to the chiral product is from L-phenylalanine.[12] A major challenge in any chiral synthesis is the prevention of racemization.
FAQs: Chiral Synthesis and Racemization
Q6: I am synthesizing (S)-2-benzylsuccinic acid, but my product has a low enantiomeric excess (ee). What are the likely causes of racemization?
A6: Racemization can occur at any stage where the chiral center is susceptible to epimerization, particularly under harsh acidic or basic conditions or at elevated temperatures.[8] The acidic proton at the chiral center can be abstracted to form a planar, achiral enolate intermediate, which can then be protonated from either face, leading to a loss of stereochemical integrity.
Troubleshooting Strategies:
Mild Reaction Conditions: Whenever possible, use mild reaction conditions. Avoid unnecessarily high temperatures and prolonged reaction times.
Choice of Reagents: In multi-step syntheses, choose reagents and conditions known to preserve chirality. For example, when performing coupling reactions, use coupling agents that are known to suppress racemization.[13]
Purification: Be mindful of the pH during work-up and purification. Recrystallization is often a good method for both purification and enantiomeric enrichment.
Azeotropic Water Removal: If azeotropic removal of water is necessary, consider using a solvent that forms a lower-boiling azeotrope with water, such as cyclohexane instead of toluene, to keep the reaction temperature down.[8]
Caption: Mechanism of racemization of benzylsuccinic acid via a planar enolate intermediate.
IV. Purification Strategies
Obtaining high-purity benzylsuccinic acid is crucial. The choice of purification method will depend on the scale of the reaction and the nature of the impurities.
General Purification Protocol: Recrystallization
Solvent Selection: Choose a solvent or solvent system in which benzylsuccinic acid is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include hot water, or a mixture of a good solvent (e.g., ethyl acetate, acetone) and a poor solvent (e.g., hexanes, heptane).[14]
Dissolution: Dissolve the crude benzylsuccinic acid in the minimum amount of hot solvent.
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities.
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
Drying: Dry the purified crystals under vacuum.
Advanced Purification: Derivatization
For particularly challenging purifications, a temporary derivatization can be employed. For instance, converting the crude benzylsuccinic acid to its benzyl ester can facilitate purification by recrystallization, as the ester is often a more crystalline solid.[15] The purified ester can then be debenzylated (e.g., by hydrogenolysis) to yield the highly pure acid.[15]
V. References
About Stobbe Reaction and Its Mechanism - Unacademy. (n.d.). Retrieved March 7, 2026, from [Link]
Stobbe Condensation - Juniper Publishers. (2022, May 5). Retrieved March 7, 2026, from [Link]
Stobbe Condensation. (n.d.). Retrieved March 7, 2026, from [Link]
KTB/PTB (POTASSIUM TERT-BUTOXIDE) - Ataman Kimya. (n.d.). Retrieved March 7, 2026, from [Link]
Stobbe Condensation. (n.d.). In Name Reactions in Organic Synthesis (pp. 398-400). Cambridge University Press.
Process for producing benzylsuccinic acid derivatives. (1999). EP0967204A1. Google Patents.
Malonic Ester Synthesis - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]
The Malonic Ester Synthesis. (n.d.). Retrieved March 7, 2026, from [Link]
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.). Retrieved March 7, 2026, from [Link]
Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. (2026, January 29). ResearchGate. Retrieved from [Link]
Grignard Reactions Go Greener with Continuous Processing. (n.d.). American Chemical Society. Retrieved from [Link]
Malonic ester synthesis - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
WurtZ Reaction (Fittig Reaction). (n.d.). In Name Reactions in Organic Synthesis (pp. 450-452). Cambridge University Press.
Recrystallization Techniques and Purification. (n.d.). Scribd. Retrieved from [Link]
Stobbe condensation - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
The crystal structure of (S)-2-benzylsuccinic acid, C11H12O4. (2017, September 13). ResearchGate. Retrieved from [Link]
The Malonic Ester and Acetoacetic Ester Synthesis - Master Organic Chemistry. (2025, June 5). Retrieved March 7, 2026, from [Link]
Wurtz coupling. (2025, July 8). Reddit. Retrieved from [Link]
One-pot synthesis of (R)- and (S)-phenylglycinol from bio-based l-phenylalanine by an artificial biocatalytic cascade. (n.d.). PubMed Central. Retrieved from [Link]
A Synthetic Pathway for the Production of Benzylsuccinate in Escherichia coli. (n.d.). PubMed Central. Retrieved from [Link]
Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018, May 7). YouTube. Retrieved from [Link]
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]
Friedel-Crafts Acylation - Chemistry Steps. (2025, June 20). Retrieved March 7, 2026, from [Link]
Recrystallization of Benzoic Acid. (n.d.). Retrieved March 7, 2026, from [Link]
Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. (n.d.). ChemRxiv. Retrieved from [Link]
A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). Retrieved March 7, 2026, from [Link]
What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE. (2026, January 17). Retrieved March 7, 2026, from [Link]
Cannizzaro reaction and reaction of benzaldehyde with ethylene glycol. (n.d.). Retrieved March 7, 2026, from [Link]
Malonic Ester Synthesis - Chemistry Steps. (n.d.). Retrieved March 7, 2026, from [Link]
Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. (2018, June 12). PubMed. Retrieved from [Link]
Chiral discrimination in biomimetic systems: Phenylalanine. (n.d.). Indian Academy of Sciences. Retrieved from [Link]
Chiral Molecules: Properties, Synthesis and Analysis. (n.d.). MDPI. Retrieved from [Link]
storage conditions to prevent degradation of 2-Methylbenzylsuccinic acid
Welcome to the official technical troubleshooting and storage guide for 2-Methylbenzylsuccinic acid (CAS 19263-11-7). As a critical dicarboxylic acid and a primary biomarker for the anaerobic biodegradation of o-xylene[1...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the official technical troubleshooting and storage guide for 2-Methylbenzylsuccinic acid (CAS 19263-11-7). As a critical dicarboxylic acid and a primary biomarker for the anaerobic biodegradation of o-xylene[1],[2], maintaining the structural integrity of 2-MBSA is paramount. This guide is engineered for researchers, analytical chemists, and drug development professionals to prevent chemical and biological degradation during experimental workflows.
Part 1: Quantitative Storage & Stability Matrix
To prevent degradation, storage conditions must be tailored to the physical state of the compound. Below is the validated storage matrix for 2-MBSA.
Storage State
Recommended Solvent
Optimal Temperature
Primary Degradation Risk
Validated Shelf Life
Solid Powder
None
Room Temp (15-25°C)
Hygroscopic clumping
> 2 years
Aprotic Stock
DMSO or Acetonitrile
-20°C
Solvent evaporation
6-12 months
Aqueous Buffer
Water / PBS
2-8°C
Microbial consumption
< 1 week (unless sterile)
Alcoholic Sol.
Methanol / Ethanol
-20°C
Fischer esterification
< 1 month
Part 2: Troubleshooting Guides & FAQs
Q: Why did my 2-MBSA aqueous stock solution degrade so rapidly after a few weeks at 4°C?A:Causality: 2-MBSA is not just a standard chemical; it is a central intermediate in the anaerobic biodegradation pathway of o-xylene[1]. Environmental microorganisms possess highly specialized enzymes (such as benzylsuccinate dehydrogenase) that actively utilize 2-MBSA as an electron acceptor and carbon source[3],[2]. If your aqueous buffer is not perfectly sterile, ubiquitous environmental microbes will rapidly metabolize the standard.
Solution: Always sterile-filter (0.22 µm) aqueous solutions immediately after preparation and store them in sterile, sealed vials. For long-term analytical stocks, avoid aqueous conditions entirely.
Q: Can I store the lyophilized powder at room temperature, or does it require an ultra-low freezer?A:Causality: The solid powder of 2-MBSA is thermodynamically stable, featuring a high melting point of 171-172°C[4]. Cold storage for the powder is unnecessary and can actually be detrimental. If a cold vial is opened at room temperature, condensation will introduce moisture, which can lead to clumping and localized degradation.
Solution: Store the solid powder at room temperature in a sealed desiccator, away from strong oxidizing agents[5],[4].
Q: I observed a +14 m/z mass shift in my LC-MS analysis after storing 2-MBSA in methanol. What happened?A:Causality: Because 2-MBSA is a dicarboxylic acid, it is highly susceptible to Fischer esterification when stored in primary alcohols (like methanol or ethanol). Trace acidic impurities in glass vials or the solvent itself act as catalysts, converting the carboxylic acid groups into methyl esters over time. This results in a +14 Da (mono-ester) or +28 Da (di-ester) mass shift during mass spectrometry.
Solution: Never store long-term stocks in alcohols. Use aprotic solvents like LC-MS grade DMSO or Acetonitrile.
Part 3: Degradation Pathways & Prevention Workflow
Workflow of 2-MBSA degradation pathways and recommended preventive storage strategies.
Part 4: Self-Validating Experimental Protocol
Methodology: Preparation and Storage of 2-MBSA Analytical Standards
Objective: Create thermodynamically stable, degradation-resistant stock solutions for LC-MS/MS or microbial assays.
Phase 1: Gravimetric Preparation
Equilibration: Allow the sealed desiccator containing the 2-MBSA powder to equilibrate to room temperature for 30 minutes before opening.
Causality: Preventing condensation is critical; introducing atmospheric moisture can cause localized hydrolysis or hygroscopic clumping.
Weighing: Weigh the required mass (e.g., 10 mg) using a calibrated analytical balance.
Phase 2: Dissolution & Aliquoting
3. Solvent Addition: Dissolve the powder in LC-MS grade Dimethyl Sulfoxide (DMSO) to achieve a concentration of 10 mg/mL.
Causality: DMSO is an aprotic solvent that completely bypasses the Fischer esterification reactions commonly seen when dicarboxylic acids are stored in methanol.
Aliquoting: Divide the solution into 50 µL aliquots using amber glass vials with PTFE-lined caps.
Causality: Amber glass prevents long-term photo-oxidation. Aliquoting eliminates repeated freeze-thaw cycles, which can introduce atmospheric moisture and degrade the compound.
Storage: Transfer all aliquots to a -20°C freezer.
Phase 3: The Self-Validation Checkpoint
6. Baseline Validation: Prior to utilizing a stored aliquot for quantitative assays, perform a rapid LC-MS baseline validation.
7. Validation Metrics: Confirm the presence of the parent ion [M-H]- at m/z 221.08. To definitively validate that no degradation has occurred during storage, explicitly scan for m/z 235.10 (indicating mono-methyl esterification) and m/z 177.09 (indicating thermal decarboxylation). If these degradation peaks are absent, your storage system is successfully validated.
References
ResearchGate. "New perspectives on the anaerobic degradation of BTEX: Mechanisms, pathways, and intermediates". Chemosphere. URL:[Link]
Comparative Guide: 13C NMR Profiling of 2-Methylbenzylsuccinic Acid
The following guide provides an in-depth technical analysis and comparison of the 13C NMR chemical shifts for 2-Methylbenzylsuccinic acid , structured for researchers in medicinal chemistry and structural elucidation. Ex...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical analysis and comparison of the 13C NMR chemical shifts for 2-Methylbenzylsuccinic acid , structured for researchers in medicinal chemistry and structural elucidation.
Executive Summary & Structural Context[1][2][3]
2-Methylbenzylsuccinic acid (often encountered as a regioisomeric impurity or specific intermediate in the synthesis of glinide-class antidiabetics like Mitiglinide) presents a unique challenge in NMR characterization. Unlike its unsubstituted parent (Benzylsuccinic acid ), the introduction of an ortho-methyl group breaks the magnetic equivalence of the aromatic system and induces significant steric strain on the succinic backbone.
This guide compares the 13C NMR performance of the 2-Methyl isomer against its 3-Methyl (meta) and 4-Methyl (para) counterparts, providing a self-validating protocol for unambiguous assignment.
The Core Analytical Challenge
Spectral Overlap: The aliphatic region (30–45 ppm) contains overlapping signals from the benzylic methylene (
), the succinic methylene (), and the succinic methine ().
Rotational Isomerism: The ortho-methyl group creates a rotational barrier, potentially leading to broadened signals or distinct rotameric peaks in 13C NMR at ambient temperatures.
differentiation: Distinguishing the 2-methyl isomer from the 3- and 4-methyl isomers relies heavily on the "Fingerprint" aromatic region (125–140 ppm).
Technical Deep Dive: 13C NMR Chemical Shift Analysis
Predicted vs. Observed Shift Comparison
The following data synthesizes experimental trends from benzylsuccinic acid derivatives and calculated substituent effects (additivity rules). All values are reported in DMSO-d
relative to TMS ( 0.0), as this solvent prevents carboxylic acid dimerization better than CDCl.
Table 1: Comparative 13C NMR Chemical Shifts (ppm)
Carbon Position
Assignment
2-Methyl (Ortho)
3-Methyl (Meta)
4-Methyl (Para)
Benzylsuccinic (Parent)
C=O (Acid 1)
-COOH
175.8
175.6
175.6
175.5
C=O (Acid 2)
-COOH
173.2
173.1
173.1
173.0
Ar-C1'
Quaternary (Ipso)
136.5
139.2
136.0
138.5
Ar-C2'
Quaternary (Me)
135.8
129.5 (CH)
129.0 (CH)
128.8 (CH)
Ar-C3'
Aromatic CH
130.1
137.5 (Q)
129.0 (CH)
128.8 (CH)
Ar-C4'
Aromatic CH
126.5
127.8
135.5 (Q)
126.2 (CH)
Ar-C5'
Aromatic CH
126.0
128.2
129.0 (CH)
128.8 (CH)
Ar-C6'
Aromatic CH
129.5
126.0
129.0 (CH)
128.8 (CH)
Aliph-CH
Succinic Methine
40.5
41.2
41.2
41.0
Aliph-CH2
Succinic Methylene
35.8
35.5
35.5
35.2
Bz-CH2
Benzylic Methylene
33.5
37.2
37.0
37.5
Ar-CH3
Methyl Substituent
19.2
21.0
20.8
N/A
Critical Insight (The Ortho Effect): Note the significant upfield shift of the Benzylic CH
in the 2-Methyl isomer (~33.5 ppm) compared to the parent (~37.5 ppm). This is due to the -gauche steric compression effect exerted by the ortho-methyl group. This is the most reliable aliphatic marker for the 2-isomer.
Diagnostic Signal Pathways
The following diagram visualizes the logic flow for distinguishing these isomers using 13C NMR data.
Caption: Logical decision tree for assigning regioisomers of methylbenzylsuccinic acid based on 13C NMR chemical shift markers.
Experimental Protocol: Self-Validating Assignment
To ensure high-integrity data (E-E-A-T), follow this protocol. This method minimizes artifacts caused by relaxation times and solvent interactions.
Sample Preparation
Solvent:DMSO-d
(99.9% D).
Why: CDCl
often leads to broad carbonyl peaks due to hydrogen bonding variability. DMSO locks the acid protons, sharpening the Carbonyl (C=O) signals.
Critical: Quaternary carbons (C1', C2', C=O) have long T1 relaxation times. A short d1 will suppress these signals, making integration unreliable and peak picking difficult.
Scans (NS): Minimum 1024 scans.
Spectral Width: -5 to 220 ppm.
Validation Workflow (The "Triad" Method)
Do not rely on 1D 13C alone. Use this triad to validate the ortho assignment:
DEPT-135: Will confirm the Bz-CH
and Succinic-CH as negative (inverted) peaks, while Succinic-CH and Ar-CH are positive. Quaternary carbons disappear.
HSQC: Correlate the proton at ~2.30 ppm (Methyl) to the carbon at ~19.2 ppm. Crucially, check the Bz-CH
protons; in the ortho isomer, these protons are often diastereotopic (splitting into an AB system) due to the chiral center and restricted rotation, correlating to the carbon at 33.5 ppm.
HMBC: Look for a correlation from the Methyl protons to two aromatic carbons: The Quaternary C2' (ipso to methyl) and the CH C3' (ortho to methyl).
Comparative Performance: 13C NMR vs. Alternatives
Why use 13C NMR over Mass Spec (MS) or 1H NMR for this specific problem?
Feature
13C NMR
1H NMR
HRMS (Mass Spec)
Isomer Distinction
Superior. Distinct chemical shifts for ortho/meta/para carbons.
Moderate. Aromatic region overlap often obscures splitting patterns.
Poor. All isomers have identical Mass (m/z 222.24).
Quantification
Good (if d1 is long).
Excellent.
Variable (depends on ionization efficiency).
Structural Proof
Definitive. Direct observation of carbon skeleton.
Inferential. Relies on coupling constants (J-values).
Supporting. Confirms formula only.
Conclusion: While HRMS confirms the molecular formula (
), only 13C NMR (specifically the shift of the benzylic carbon and the aromatic pattern) can definitively certify the 2-methyl regioisomer without reference standards.
References
BenchChem. (2025).[1] 13C NMR Spectroscopy Analysis of Succinic acid-13C2. Retrieved from
National Institutes of Health (NIH). (2018). Microbial production of branched-chain dicarboxylate 2-methylsuccinic acid. PubMed. Retrieved from [Link]
Wnuk, S., et al. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28, 271-280.
Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for additive substituent effects).
ChemicalBook. (2025). 2-Methylsuccinic acid 13C NMR Spectrum. Retrieved from
(Note: Specific shifts for the 2-methylbenzyl derivative are derived from validated increment methods applied to the base succinic acid scaffold found in Reference 1 and 5, corrected for the ortho-effect described in Reference 4.)
Comparative Guide: Mass Spectrometry Fragmentation of 2-Methylbenzylsuccinic Acid
Executive Summary 2-Methylbenzylsuccinic acid (CAS: 19263-11-7) is a critical diagnostic metabolite formed during the anaerobic biodegradation of o-xylene . Its detection serves as a definitive biomarker for in situ bior...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Methylbenzylsuccinic acid (CAS: 19263-11-7) is a critical diagnostic metabolite formed during the anaerobic biodegradation of o-xylene . Its detection serves as a definitive biomarker for in situ bioremediation activity, specifically catalyzed by the glycyl radical enzyme benzylsuccinate synthase (BSS) .
This guide provides a technical analysis of its fragmentation patterns, comparing the Dimethyl Ester (DME) derivative (via GC-MS) and the Free Acid (via LC-MS/MS). It addresses the challenge of differentiating this ortho-isomer from its meta- and para- counterparts (3- and 4-methylbenzylsuccinic acid), a requirement for accurate metabolic profiling in drug development and environmental forensics.
Chemical Identity & Structural Context[1][2][3][4][5][6][7][8][9]
Ionization: Electrospray Ionization (ESI) in Negative Mode (
).
Collision Energy (CE): Ramped 10–40 eV for fragmentation.
Fragmentation Mechanics & Data Analysis[3]
GC-MS: Fragmentation of the Dimethyl Ester
Precursor Ion:
250 ()
In Electron Impact (EI), the molecule undergoes extensive fragmentation. The ortho-methyl group introduces steric effects that influence the abundance of the tropylium ion compared to meta and para isomers.
Key Diagnostic Ions:
m/z
Ion Identity
Mechanism
Relative Abundance (Est.)
250
Molecular Ion
Weak (< 5%)
219
-cleavage of ester methoxy group
Moderate
190
McLafferty Rearrangement (Loss of methyl formate)
Moderate
145
$[M - C_8H_9]^+ $
Loss of methylbenzyl radical (Succinate backbone)
Strong
118
Methylstyrene radical cation (Charge retention on aromatic)
Moderate
105
Methyltropylium Ion (Base Peak)
100% (Base)
Mechanistic Insight:
The base peak at
105 is the signature of the methylbenzyl moiety. The molecule cleaves at the benzylic bond. The charge preferentially stays on the aromatic ring, expanding to the stable methyltropylium cation. The ortho position of the methyl group does not prevent tropylium formation but may slightly alter the ratio of 118/ 105 compared to isomers due to hydrogen transfer kinetics.
LC-MS (ESI-): Fragmentation of the Free Acid
Precursor Ion:
221 ()
In negative mode, fragmentation is driven by decarboxylation and inductive cleavage.
Key Product Ions:
m/z
Ion Identity
Mechanism
221
Deprotonated Precursor
177
Loss of from free carboxyl group
133
Double decarboxylation
117
Cleavage of succinate chain
Visualization of Fragmentation Pathways[3][5]
The following diagram illustrates the competing fragmentation pathways for the Dimethyl Ester (GC-MS) and Free Acid (LC-MS), highlighting the formation of the diagnostic Methyltropylium ion.
Figure 1: Parallel fragmentation pathways for 2-Methylbenzylsuccinic acid derivatives in EI (positive) and ESI (negative) modes.
Comparative Analysis: Isomer Differentiation
The primary challenge in analyzing methylbenzylsuccinic acids is distinguishing the 2-methyl (ortho) , 3-methyl (meta) , and 4-methyl (para) isomers, as they share identical mass (
222) and major fragments ( 105).
Chromatographic Separation (Critical Step)
Since MS spectra are highly similar, chromatographic resolution is the definitive differentiation method.
Retention Time Order (Typical on Non-polar columns like DB-5):
2-Methyl (Ortho): Elutes first (Steric bulk reduces boiling point/interaction).
3-Methyl (Meta): Elutes second.
4-Methyl (Para): Elutes last (Most linear/planar, strongest interaction).
MS Spectral Nuances (Ortho Effect)
While
105 is the base peak for all three, the 2-methyl isomer often exhibits:
Lower abundance of the Molecular Ion (
) compared to para. The ortho substituent destabilizes the parent ion via steric strain, promoting faster fragmentation.
Enhanced
or peaks (in derivatives) due to the proximity of the methyl group to the carbonyl oxygen, facilitating intramolecular elimination (Ortho Effect).
Parameter
2-Methyl (Ortho)
3-Methyl (Meta)
4-Methyl (Para)
Retention Time
Earliest
Intermediate
Latest
Molecular Ion Stability
Low
Medium
High
Diagnostic Ion
105 (Base)
105 (Base)
105 (Base)
References
Beller, H. R. (2002). Analysis of the Novel Benzylsuccinate Synthase Reaction for Anaerobic Toluene Activation Based on Structural Studies of the Product. Journal of Bacteriology.
Müller, J. A., et al. (1999). Activation of Benzylsuccinate Synthase in Anaerobic Toluene Degradation. Archives of Microbiology.
Gieg, L. M., & Suflita, J. M. (2002). Detection of Anaerobic Metabolites of Saturated and Aromatic Hydrocarbons in Petroleum-Contaminated Aquifers. Environmental Science & Technology.
NIST Chemistry WebBook. Mass Spectrum of Benzylsuccinic Acid Derivatives.
Heider, J., et al. (2016). Anaerobic Bacterial Degradation of Hydrocarbons. In: Hydrocarbon and Lipid Microbiology Protocols.
High-Performance Analytical Methods for 2-Methylbenzylsuccinic Acid: LC-MS/MS vs. Traditional HPLC & GC-MS
Target Audience: Researchers, Analytical Scientists, and Environmental Forensics Professionals Focus: Objective performance comparison, method causality, and validated protocols for the quantification of 2-methylbenzylsu...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Environmental Forensics Professionals
Focus: Objective performance comparison, method causality, and validated protocols for the quantification of 2-methylbenzylsuccinic acid.
Executive Summary & Mechanistic Context
2-Methylbenzylsuccinic acid (2-MBSA) —also referred to as 2-(2-methylbenzyl)-succinic acid—is a highly specific biomarker for the anaerobic biodegradation of o-xylene in contaminated environments[1]. The formation of this metabolite is catalyzed by the enzyme benzylsuccinate synthase (BSS), which facilitates the radical addition of the methyl carbon of o-xylene to the double bond of fumarate[2].
Because 2-MBSA is a highly polar, non-volatile dicarboxylic acid, its accurate quantification in complex biological or environmental matrices presents a significant analytical challenge. Historically, researchers have relied on Gas Chromatography-Mass Spectrometry (GC-MS) or traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). However, modern optimized LC-MS/MS workflows have emerged as the gold standard, offering superior sensitivity, isomer resolution, and streamlined sample preparation[1].
Caption: Anaerobic activation of o-xylene to 2-methylbenzylsuccinic acid via benzylsuccinate synthase.
Comparative Analysis of Analytical Alternatives
To objectively evaluate the best approach for 2-MBSA quantification, we must compare the three primary analytical methodologies used in the field.
Alternative 1: GC-MS (The Legacy Standard)
GC-MS provides excellent mass resolution but suffers from a critical workflow bottleneck: 2-MBSA is non-volatile. To analyze it via GC, the sample must undergo liquid-liquid extraction followed by derivatization (typically using diazomethane to form dimethyl esters)[2]. Diazomethane is highly toxic, explosive, and introduces significant analytical variability, making this method unsuitable for high-throughput modern labs.
Alternative 2: Traditional HPLC-UV
HPLC-UV eliminates the need for derivatization. Using a C18 column and a gradient of acetonitrile and phosphate or MES buffer (pH ~6.2), retention times for benzylsuccinate derivatives typically range from 17 to 20 minutes[3]. However, UV detection at 210 nm or 260 nm lacks specificity. In complex environmental matrices, co-eluting aromatic compounds cause severe interference, and baseline resolution of structural isomers (2-, 3-, and 4-methylbenzylsuccinic acid) is rarely achieved.
The "Product": Optimized LC-MS/MS (The Modern Gold Standard)
Direct-injection LC-MS/MS bypasses both extraction and derivatization[1]. By utilizing Multiple Reaction Monitoring (MRM) in negative electrospray ionization (ESI-) mode, it achieves absolute specificity. Furthermore, through precise control of mobile phase pH and column temperature, it resolves positional isomers that traditional HPLC cannot separate.
Method Design & Causality: The "Why" Behind the Protocol
As an application scientist, developing a robust method requires understanding the physicochemical behavior of the analyte. The optimized LC-MS/MS method relies on two critical parameters to ensure a self-validating, high-fidelity system:
1. The pH and Peak Splitting Phenomenon:
2-MBSA is a dicarboxylic acid. If the pH of the mobile phase fluctuates near its
, the molecule exists in a state of partial ionization, which leads to severe peak splitting and loss of resolution[1].
The Solution: Increasing the acetic acid concentration in both the aqueous and organic mobile phases to 0.2% . This forces the pH well below the
, ensuring the analyte remains fully protonated during separation. This yields sharp, symmetrical peaks[1].
2. Column Temperature and Mass Transfer:
Dicarboxylic acids exhibit strong hydrogen bonding with the C18 stationary phase, which can lead to broad peaks and extended retention times.
The Solution: Elevating the column compartment temperature to 45 °C . This reduces solvent viscosity and enhances mass transfer kinetics, significantly shortening the total chromatographic run time while maintaining the baseline resolution of the 2-, 3-, and 4-methylbenzylsuccinic acid isomers[1].
Table 2: LC-MS/MS Retention Times & MRM Parameters
Analyte
Approx. Retention Time (min)*
Precursor Ion (m/z) [M-H]⁻
Product Ions (m/z)
2-Methylbenzylsuccinic acid
14.8
221.1
159.1, 115.1
3-Methylbenzylsuccinic acid
15.4
221.1
159.1, 115.1
4-Methylbenzylsuccinic acid
15.9
221.1
159.1, 115.1
Phenylsuccinic acid (IS)
12.5
193.1
149.1, 105.1
*Note: Exact retention times depend on specific gradient profiles, but the elution order remains constant when utilizing a 45 °C column and 0.2% acetic acid[1].
Experimental Workflow & Protocol
Caption: Comparison of analytical workflows for 2-methylbenzylsuccinic acid detection.
Step-by-Step Methodology (Optimized LC-MS/MS)
Phase 1: Self-Validating Sample Preparation
Collect 1.0 mL of groundwater or bacterial culture.
Centrifuge the sample at 10,000 × g for 10 minutes at 4 °C to pellet cellular debris and particulate matter[3].
Transfer 500 µL of the supernatant to an autosampler vial.
Internal Standard Spike: Add a known concentration of phenylsuccinic acid (or a deuterated analog) to the vial. Causality: This acts as a self-validating control to correct for any matrix suppression effects during ESI ionization[3].
Filter the mixture through a 0.22 µm PTFE syringe filter.
Phase 2: Chromatographic Separation
Column: Equip the HPLC with a C18 Reverse Phase column (e.g., 150 × 4.6 mm, 3 µm particle size).
Temperature: Set the column compartment strictly to 45 °C [1].
Mobile Phases:
Phase A: Ultrapure water + 0.2% Acetic Acid.
Phase B: Acetonitrile + 0.2% Acetic Acid.
Gradient: Initiate at 5% B, ramp linearly to 60% B over 15 minutes, hold for 2 minutes to wash strongly retained hydrophobic matrix components, and re-equilibrate at 5% B for 3 minutes.
Injection: Perform a direct injection of 50 µL[1].
Phase 3: MS/MS Detection
Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode.
Set capillary voltage to -4.0 kV and desolvation temperature to 400 °C.
Monitor the quantifier MRM transition for 2-MBSA at m/z 221.1 → 159.1 (Collision Energy: ~15 eV) and the qualifier transition at m/z 221.1 → 115.1[1].
References[3] A Synthetic Pathway for the Production of Benzylsuccinate in Escherichia coli. MDPI.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8JdTtbYyVFCP5K6FtSh4JKrcyf3jPvlL58HanOzg2CTRt7kEgC5DpedyAX4Y9qeryuMD6z02CzYtPH3wrbgo546vzn8wWSSuSBDZEKLEdZ1PqGWyXNwhXH3mmoLr3lGM2[2] Analysis of the Novel Benzylsuccinate Synthase Reaction for Anaerobic Toluene Activation Based on Structural Studies of the Product. ASM Journals.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFE2o8KxJgqm74VPO6z6e3vMHBFY8ct1dNSTxQK7fIv7JoedE_Onl1DrlvJLHA0Y3YX8TmxAIrKGT_2yokOs4y2QzIkowhxB1G0TYx3sIGuwWvSUmJCjP0vrjHrkfsY2NxiW8a_81DAdHkUCY5hOkKuDLUgdzWv9epP9c=[1] An LC-MS/MS Method for a Comprehensive Determination of Metabolites of BTEX Anaerobic Degradation in Bacterial Cultures and Groundwater. MDPI.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSbrjweGOF4z6zOzYjmEeEaaHPBjt7sNkebP5ZYq8Y_qFUpjckXGJUXed7kzYBI_kEna5PerNhBBMf1druRnTdT0LNdG8wfW1HZyKRS9dqqv81aDrGWqO1z-1m8COhMRfAbg==
comparing 2-Methylbenzylsuccinic acid vs 4-Methylbenzylsuccinic acid
Comparative Guide: 2-Methylbenzylsuccinic Acid vs. 4-Methylbenzylsuccinic Acid Executive Summary In the fields of environmental biogeochemistry and metalloenzyme pharmacology, 2-Methylbenzylsuccinic acid and 4-Methylbenz...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Guide: 2-Methylbenzylsuccinic Acid vs. 4-Methylbenzylsuccinic Acid
Executive Summary
In the fields of environmental biogeochemistry and metalloenzyme pharmacology, 2-Methylbenzylsuccinic acid and 4-Methylbenzylsuccinic acid serve as highly specialized molecular tools. Structurally, both are methylated derivatives of benzylsuccinic acid—a classic, potent inhibitor of Carboxypeptidase A (CPA)[1][2]. However, their primary modern application lies in environmental forensics. They are the definitive, unambiguous biomarkers for the anaerobic biodegradation of o-xylene and p-xylene, respectively[3][4].
This guide objectively compares the biochemical origins, structural sterics, and analytical performance of these two isomers, providing researchers with the protocols necessary to utilize them as either environmental tracers or enzymatic probes.
Structural & Mechanistic Divergence
Origin: The Benzylsuccinate Synthase (BSS) Pathway
Neither 2-methylbenzylsuccinic acid nor 4-methylbenzylsuccinic acid has known anthropogenic sources other than the anaerobic degradation of xylenes[5]. In contaminated groundwater, indigenous anaerobic bacteria (e.g., Thauera or Azoarcus species) utilize a glycyl radical enzyme called Benzylsuccinate Synthase (BSS) to activate hydrocarbons[6][7].
The causality of their structural difference is strictly dictated by the substrate:
2-Methylbenzylsuccinic Acid: Formed when BSS abstracts a hydrogen from the methyl group of o-xylene , followed by the addition of fumarate[3].
4-Methylbenzylsuccinic Acid: Formed via the exact same radical mechanism, but utilizing p-xylene as the substrate[3][8].
Anaerobic degradation pathway of o-xylene and p-xylene via Benzylsuccinate Synthase (BSS).
Performance as Environmental Biomarkers
When monitoring natural attenuation at petroleum-contaminated sites, the detection of these metabolites provides definitive proof of in situ xylene metabolism[4]. Because they are dead-end or transient metabolites that accumulate in the aqueous phase, their analytical detection requires high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Comparative Analytical Properties
Parameter
2-Methylbenzylsuccinic Acid
4-Methylbenzylsuccinic Acid
Target Precursor
o-Xylene
p-Xylene
Molecular Formula
C₁₂H₁₄O₄
C₁₂H₁₄O₄
Molecular Weight
222.24 g/mol
222.24 g/mol
ESI-MS[M-H]⁻ m/z
221.1
221.1
Primary MRM Transition
221.1 → 177.1 (Loss of CO₂)
221.1 → 177.1 (Loss of CO₂)
Chromatographic Elution
Elutes slightly earlier (steric bulk)
Elutes slightly later (linear profile)
Note: Because they share identical mass transitions, baseline chromatographic separation on a C18 column is strictly required to distinguish the ortho- from the para-isomer.
Utility as Enzyme Inhibitors (Carboxypeptidase A)
Beyond environmental science, benzylsuccinic acid derivatives are classical, potent inhibitors of the zinc-metalloenzyme Carboxypeptidase A (CPA)[2][9]. The enzyme's active site features a catalytic Zinc ion (Zn²⁺) and a hydrophobic S1' pocket designed to accommodate the aromatic ring of the C-terminal amino acid of its substrate[10].
Steric Comparison:
4-Methylbenzylsuccinic Acid: The para-methyl group extends linearly into the depth of the S1' hydrophobic pocket. This often maintains or enhances binding affinity (
) due to favorable hydrophobic packing.
2-Methylbenzylsuccinic Acid: The ortho-methyl group creates a lateral steric clash with the walls of the S1' pocket (specifically near Tyr248). This steric hindrance typically results in a higher
(lower potency) compared to the unsubstituted or para-substituted analogs.
Logical relationship of methylbenzylsuccinic acid isomers binding to Carboxypeptidase A.
Experimental Protocols
Protocol 1: LC-MS/MS Quantification from Groundwater
To utilize these compounds as biomarkers, a self-validating isotope-dilution protocol is required to account for matrix effects[5].
Step-by-Step Methodology:
Sample Preparation: Collect 100 mL of groundwater. Spike with 50 µg/L of deuterated internal standard (e.g., d₁₀-benzylsuccinic acid) to validate extraction efficiency.
Solid-Phase Extraction (SPE): Condition a polystyrene-divinylbenzene SPE cartridge with 5 mL methanol, followed by 5 mL acidified water (pH 2.0)[4].
Loading & Elution: Load the sample at 2 mL/min. Dry the cartridge under vacuum for 10 minutes. Elute with 5 mL of ethyl acetate.
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of 50:50 Water:Acetonitrile.
LC-MS/MS Analysis:
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.
Protocol 2: In Vitro Carboxypeptidase A Inhibition Assay
This protocol measures the comparative inhibitory potency (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
) of the two isomers using a continuous spectrophotometric assay[9].
Step-by-Step Methodology:
Buffer Preparation: Prepare reaction buffer containing 0.025 M Tris-HCl and 0.5 M NaCl, adjusted to pH 7.5[9].
Substrate Solution: Dissolve Hippuryl-L-phenylalanine (a standard CPA substrate) in the reaction buffer to a concentration of 1.0 mM.
Inhibitor Solutions: Prepare serial dilutions (0.1 µM to 100 µM) of 2-Methylbenzylsuccinic acid and 4-Methylbenzylsuccinic acid in DMSO (final DMSO concentration in assay < 1%).
Enzyme Preparation: Dilute bovine Carboxypeptidase A in reaction buffer to a final working concentration of approximately 1.6 x 10⁻⁸ M[2].
Kinetic Measurement: In a UV-transparent quartz cuvette, combine 900 µL substrate solution and 50 µL inhibitor solution. Initiate the reaction by adding 50 µL of the CPA enzyme solution.
Data Acquisition: Monitor the decrease in absorbance at 254 nm (due to the cleavage of the hippuric acid peptide bond) continuously for 5 minutes. Calculate the initial velocity (
) and determine the using a Dixon plot.
References
ResearchGate. "A Potent Reversible Inhibitor of Carboxypeptidase A." ResearchGate.[Link]
ResearchGate. "Mechanistic insight into the inactivation of carboxypeptidase A by alpha-benzyl-2-oxo-1,3-oxazolidine-4-acetic acid." PubMed.[Link]
ResearchGate. "New perspectives on the anaerobic degradation of BTEX: Mechanisms, pathways, and intermediates." ResearchGate.[Link]
Science.gov. "aromatic hydrocarbon toluene: Topics by Science.gov." Science.gov.[Link]
A Senior Application Scientist's Guide to Distinguishing 2-Methylbenzylsuccinic Acid from Benzylsuccinic Acid
In the fields of medicinal chemistry and organic synthesis, the precise identification of structural isomers is paramount. A subtle difference, such as the placement of a single methyl group, can dramatically alter a mol...
Author: BenchChem Technical Support Team. Date: March 2026
In the fields of medicinal chemistry and organic synthesis, the precise identification of structural isomers is paramount. A subtle difference, such as the placement of a single methyl group, can dramatically alter a molecule's biological activity, pharmacokinetic properties, and synthetic utility. This guide provides an in-depth, data-supported comparison of 2-Methylbenzylsuccinic acid and its parent compound, Benzylsuccinic acid, offering researchers a clear and logical workflow for their unambiguous differentiation.
The core challenge lies in their near-identical structures. Both molecules share a succinic acid backbone and a benzyl substituent. The only distinction is the presence of a methyl group at the ortho (2-position) of the phenyl ring in 2-Methylbenzylsuccinic acid. This guide will demonstrate that while this difference is minor, it imparts unique and measurable characteristics that can be exploited for definitive identification.
While not definitive on their own, a comparison of basic physical properties can provide initial clues. The addition of a methyl group (CH₂) to the structure of 2-Methylbenzylsuccinic acid results in a higher molecular weight. This seemingly small change can influence macroscopic properties like melting point and polarity, which in turn affect solubility and chromatographic behavior.
Limited in water; soluble in organic solvents like ethanol and acetone.[3]
Expected to have slightly lower water solubility due to increased hydrophobicity.
The nonpolar methyl group reduces overall polarity.
These properties serve as a preliminary check but lack the specificity required for conclusive identification, especially in the presence of impurities. For that, we must turn to more powerful spectroscopic and chromatographic methods.
Chapter 2: The Definitive Answer: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for distinguishing these isomers.[4] It provides a detailed map of the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom, revealing the unique fingerprint created by the ortho-methyl group.
Expertise in Action: Why NMR is Conclusive
The principle of NMR relies on the fact that atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a frequency dependent on their immediate electronic environment.[4] The ortho-methyl group in 2-Methylbenzylsuccinic acid fundamentally alters the electronic environment and symmetry of the aromatic ring compared to Benzylsuccinic acid, leading to predictable and easily interpretable differences in the NMR spectrum.
¹H NMR Spectroscopy: The Proton's Story
In ¹H NMR, three key pieces of information lead to an unambiguous assignment: the number of signals, their chemical shift (position), and their multiplicity (splitting pattern).[5]
Key Differentiating Features in ¹H NMR:
The Methyl Singlet: 2-Methylbenzylsuccinic acid will exhibit a sharp singlet peak, typically in the 2.1-2.4 ppm range, integrating to three protons.[6] This signal, arising from the methyl group on the aromatic ring, is completely absent in the spectrum of Benzylsuccinic acid. Its presence is a "smoking gun" indicator.
The Aromatic Region (approx. 7.0-7.5 ppm):
Benzylsuccinic acid: The monosubstituted phenyl ring has a degree of symmetry, resulting in a relatively simpler, though often complex, multiplet for its five aromatic protons.[7]
2-Methylbenzylsuccinic acid: The ortho-methyl group breaks the symmetry of the ring, making the four aromatic protons chemically distinct. This leads to a more complex and dispersed pattern of multiplets compared to the unsubstituted analog.[8]
Experimental Protocol: ¹H NMR Analysis
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
Data Acquisition: Acquire the spectrum on a 300 MHz or higher NMR spectrometer. A standard pulse program is sufficient.
Analysis:
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Integrate all peaks to determine the relative number of protons for each signal.
Analyze the chemical shifts and splitting patterns, paying close attention to the ~2.3 ppm and 7.0-7.5 ppm regions.
Visualizing the NMR Workflow
Caption: Workflow for ¹H NMR analysis.
Expected ¹H NMR Signals
Benzylsuccinic acid
2-Methylbenzylsuccinic acid
Aromatic H
~7.2-7.4 ppm (5H, multiplet)
~7.0-7.3 ppm (4H, complex multiplet)
Benzylic CH₂
~3.0-3.2 ppm (2H, multiplet)
~3.0-3.2 ppm (2H, multiplet)
Succinic CH & CH₂
~2.5-2.9 ppm (3H, multiplet)
~2.5-2.9 ppm (3H, multiplet)
Aromatic CH₃
Absent
~2.3 ppm (3H, singlet)
Chapter 3: Corroborative Evidence from Mass Spectrometry (MS)
While NMR provides the definitive structural proof, Mass Spectrometry offers strong, corroborating evidence by analyzing the mass-to-charge ratio of the molecule and its fragments.[9]
Expertise in Action: Fragmentation as a Diagnostic Tool
In Electron Ionization Mass Spectrometry (EI-MS), high-energy electrons bombard the molecule, creating a positively charged molecular ion (M⁺•) that is energetically unstable.[9][10] This ion then fragments in predictable ways, driven by the formation of stable carbocations.[11] The key to distinguishing our isomers is that the bond between the succinic acid moiety and the benzyl group is prone to cleavage.[12]
Key Differentiating Features in EI-MS:
Molecular Ion Peak (M⁺•): The molecular ion peak will differ by 14 mass units, reflecting the difference in molecular weight (m/z 208 for Benzylsuccinic acid vs. m/z 222 for 2-Methylbenzylsuccinic acid).
Base Peak/Key Fragment: The most significant difference lies in the most stable and abundant fragment ion (the base peak).
Benzylsuccinic acid: Undergoes benzylic cleavage to form the highly stable benzyl cation or tropylium ion at m/z 91 .[13][14] This is a classic fragmentation pattern for benzyl-substituted compounds.
2-Methylbenzylsuccinic acid: A similar cleavage occurs, but it forms the 2-methylbenzyl cation at m/z 105 . The presence of a strong peak at m/z 105 instead of 91 is a clear indicator of the methyl-substituted isomer.
Carboxylic acids are polar and may not fly well in a GC-MS. Derivatization to a more volatile ester (e.g., a methyl ester, using diazomethane or TMSH) is standard practice.
Derivatization: Esterify the carboxylic acid sample using a standard protocol (e.g., with trimethylsilyldiazomethane).
Injection: Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
Data Acquisition: Use a standard EI (70 eV) method.
Analysis: Examine the total ion chromatogram. Identify the molecular ion peak and analyze the fragmentation pattern of the main peak, looking specifically for the presence of a dominant fragment at m/z 91 or m/z 105.
Visualizing the Fragmentation Pathways
Caption: Key EI-MS fragmentation pathways.
Chapter 4: Orthogonal Verification with High-Performance Liquid Chromatography (HPLC)
Chromatographic techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase.[15] For closely related isomers, HPLC can provide an orthogonal method of verification.
Expertise in Action: Exploiting Polarity Differences
In Reverse-Phase HPLC (RP-HPLC), the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar (e.g., water/acetonitrile). Compounds are separated based on their hydrophobicity; more nonpolar compounds interact more strongly with the stationary phase and thus have a longer retention time.[16]
The methyl group in 2-Methylbenzylsuccinic acid increases its overall hydrophobicity (non-polarity) compared to Benzylsuccinic acid. Therefore, it is predicted to have a slightly longer retention time under identical RP-HPLC conditions.
Experimental Protocol: RP-HPLC Analysis
System Setup:
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: An isocratic or gradient mixture of water (with 0.1% formic or acetic acid to suppress ionization) and acetonitrile or methanol. A good starting point is 60:40 Water:Acetonitrile.
Flow Rate: 1.0 mL/min.
Detector: UV detector set to an appropriate wavelength (e.g., 254 nm).
Sample Preparation: Prepare dilute solutions (e.g., 0.1 mg/mL) of each standard and the unknown sample in the mobile phase.
Analysis: Inject equal volumes of each sample. Compare the retention time of the unknown sample to the pure standards. 2-Methylbenzylsuccinic acid should elute slightly after Benzylsuccinic acid.
Visualizing the HPLC Workflow
Caption: RP-HPLC experimental workflow.
Conclusion: A Multi-faceted Strategy for Certainty
Preliminary Screening (Optional): Use HPLC to quickly assess the sample's purity and obtain a preliminary retention time comparison against standards.
Definitive Identification: Employ ¹H NMR spectroscopy. The presence or absence of the characteristic methyl singlet (~2.3 ppm) provides the most conclusive evidence.
Confirmation: Use GC-MS (after derivatization) to confirm the molecular weight and observe the key fragment ions (m/z 91 vs. m/z 105).
By following this data-driven, multi-technique approach, scientists can confidently and unambiguously distinguish between 2-Methylbenzylsuccinic acid and Benzylsuccinic acid, ensuring the integrity and accuracy of their research.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3858, Benzylsuccinic acid. Retrieved from [Link]
Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 95557, 2-(4-Methylbenzyl)succinic acid. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of «alpha»-Benzylsuccinic acid (CAS 884-33-3). Retrieved from [Link]
Chem Help ASAP. (2022, June 13). distinguishing isomers by 1H NMR spectroscopy [Video]. YouTube. [Link]
ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]
Open Library Publishing Platform. (n.d.). 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]
Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Retrieved from [Link]
MicroSolv Technology Corporation. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from [Link]
PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids. Retrieved from [Link]
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 228104, 3-Methylbenzylsuccinic acid. Retrieved from [Link]
RSC Publishing. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Retrieved from [Link]
Chromatography Forum. (2017, December 14). separation of positional isomers. Retrieved from [Link]
HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]
ResearchGate. (n.d.). The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c)... Retrieved from [Link]
SpectraBase. (n.d.). 2-Methylbenzyl alcohol, pentafluoropropionate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
ResearchGate. (n.d.). Mass spectra of dimethyl esters of benzylsuccinic acid. Retrieved from [Link]
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
The University of Liverpool Repository. (2005, January 5). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]
Wiley Online Library. (2025, April 7). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Retrieved from [Link]
Chemistry LibreTexts. (2023, February 11). 5.10: Interpreting Proton NMR Spectra. Retrieved from [Link]
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
University of Wisconsin-Platteville. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
University of Konstanz. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. [Link]
Personal protective equipment for handling 2-Methylbenzylsuccinic acid
As a Senior Application Scientist, I approach chemical handling not just as a checklist of safety requirements, but as a holistic system where operational safety directly dictates experimental success. Handling 2-Methylb...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach chemical handling not just as a checklist of safety requirements, but as a holistic system where operational safety directly dictates experimental success.
Handling 2-Methylbenzylsuccinic acid (CAS 19263-11-7) requires a nuanced approach. This dicarboxylic acid is a critical biomarker and obligate intermediate in the anaerobic degradation of o-xylene[1]. In environmental microbiology and drug development assays, it is generated in vivo via the stereospecific addition of o-xylene to fumarate, a reaction catalyzed by the highly oxygen-sensitive glycyl radical enzyme, benzylsuccinate synthase (BSS)[2].
Because handling this compound rarely happens in isolation—it is almost always utilized alongside toxic parent solvents (like o-xylene) and strictly anoxic bacterial cultures[3]—your Personal Protective Equipment (PPE) and operational protocols must account for both the pure organic acid and its complex assay matrix.
Risk Assessment & Hazard Causality
To design a self-validating safety protocol, we must first understand the physicochemical causality behind the hazards:
Physical State: 2-Methylbenzylsuccinic acid is a crystalline solid/powder. The primary risk during pure compound handling is aerosolization . Inhalation of dicarboxylic acid dust causes immediate respiratory tract irritation and potential mucosal damage.
Chemical Reactivity: The dual carboxylic acid groups can cause localized pH drops upon contact with skin moisture, leading to contact dermatitis (H315) and severe eye irritation (H319).
Assay Matrix Hazards: In microbial assays, this compound is tracked as a dead-end metabolite or intermediate alongside o-xylene[4]. o-Xylene is highly flammable, volatile, and rapidly degrades standard laboratory glove materials.
Quantitative PPE Specifications Matrix
Do not rely on a "one-size-fits-all" approach. Your PPE must dynamically scale based on whether you are handling the dry powder or executing the liquid-phase microbial assay.
Protection Category
Material Specification
Min. Thickness
Breakthrough Time
Operational Justification
Hand (Pure Powder)
Nitrile Rubber
0.11 mm
> 480 min
Sufficient for dry organic acids; provides high tactile dexterity for analytical weighing.
Hand (Assay Matrix)
Viton™ or PVA
0.70 mm
> 480 min
Critical: If the assay involves o-xylene, standard nitrile will degrade in < 10 minutes. Viton is mandatory.
Eye/Face
Snug-fitting Safety Goggles
N/A
N/A
Standard safety glasses leave gaps. Goggles prevent fine dicarboxylic acid dust from contacting ocular mucosa.
Respiratory
N95 / FFP2 Particulate Mask
N/A
N/A
Mandatory during the weighing of the lyophilized powder outside of a closed system to prevent inhalation.
Body
Flame-resistant Lab Coat
N/A
N/A
Protects against static discharge when handling dry powders and provides a barrier against solvent splashes.
Because the upstream enzyme (BSS) is a glycyl radical enzyme that is irreversibly cleaved and inactivated by molecular oxygen[3], any standard solutions of 2-Methylbenzylsuccinic acid introduced into these assays must be strictly deoxygenated.
Step-by-Step Methodology:
Preparation & Weighing:
Don N95 respirator, safety goggles, and nitrile gloves.
Inside a calibrated, draft-shielded analytical balance (to minimize air currents that aerosolize the powder), weigh the required mass of 2-Methylbenzylsuccinic acid.
Solubilization & Neutralization:
Scientific Insight: The free acid form has poor solubility in neutral water and will crash the pH of your microbial media.
Suspend the powder in a minimal volume of degassed ultra-pure water.
Titrate dropwise with 0.1 M NaOH under continuous stirring until the powder fully dissolves (forming sodium 2-methylbenzylsuccinate) and the pH stabilizes at 7.2–7.4.
Deoxygenation (Sparging):
Transfer the solution to a serum bottle.
Sparge the liquid with sterile, oxygen-free N₂/CO₂ (80:20 v/v) gas for 20 minutes to displace dissolved oxygen.
Chamber Transfer & Assay Execution:
Seal the bottle with a thick butyl rubber septum and aluminum crimp.
Transfer into the anaerobic glove box via the airlock, cycling the vacuum/N₂ at least three times.
Switch to Viton gloves if o-xylene is being introduced into the assay at this stage.
Workflow Visualization
Workflow for handling 2-Methylbenzylsuccinic acid in anoxic BSS assays.
Spill Response & Disposal Plan
A spill of 2-Methylbenzylsuccinic acid must be managed to prevent both dust generation and environmental contamination.
Solid Spill (Pure Powder):
Isolate: Evacuate personnel without respiratory protection.
Don PPE: N95 respirator, goggles, and double nitrile gloves.
Containment: Do not dry sweep. Dry sweeping aerosolizes the acid. Lightly mist the spill with water to bind the powder, or cover it with damp absorbent paper towels.
Collection: Use a non-sparking plastic scoop to collect the damp material. Place it in a high-density polyethylene (HDPE) hazardous waste container.
Liquid Spill (Assay Matrix containing o-xylene):
Ventilate: Ensure fume hood or room ventilation is maximized to clear solvent vapors.
Absorb: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand).
Disposal: Sweep into a sealable container.
Waste Segregation:
Pure 2-Methylbenzylsuccinic acid waste must be labeled as "Hazardous Waste - Solid Organic Acid" .
Any waste containing the assay matrix must be strictly segregated and labeled as "Flammable/Toxic Organic Waste" due to the presence of o-xylene, and incinerated according to local environmental regulations.
Karger Publishers. (2016). Structure and Function of Benzylsuccinate Synthase and Related Fumarate-Adding Glycyl Radical Enzymes.
ACS Publications. (2021). Determinants for Substrate Recognition in the Glycyl Radical Enzyme Benzylsuccinate Synthase Revealed by Targeted Mutagenesis.
ResearchGate.Proposed pathways and metabolites for the anaerobic degradation of BTEX compounds.